3-Bromo-4-fluorocinnamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIGVADAKXOMQH-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 3-Bromo-4-fluorocinnamic acid from 3-bromo-4-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a reliable and efficient method for the synthesis of 3-bromo-4-fluorocinnamic acid, a valuable building block in medicinal chemistry and materials science. The primary focus of this document is the Knoevenagel condensation of 3-bromo-4-fluorobenzaldehyde with malonic acid. This guide offers a detailed experimental protocol, quantitative data, safety information, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this compound.
Introduction
This compound is a halogenated derivative of cinnamic acid that has garnered interest in the fields of drug discovery and materials science. The presence of the bromo and fluoro substituents on the phenyl ring significantly influences the electronic properties and biological activity of the molecule, making it an attractive starting material for the synthesis of novel therapeutic agents and functional materials. This guide details a robust synthetic route to this compound commencing from the readily available 3-bromo-4-fluorobenzaldehyde.
Synthetic Pathway: Knoevenagel Condensation
The Knoevenagel condensation is a well-established organic reaction that involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. For the synthesis of this compound, this involves the reaction of 3-bromo-4-fluorobenzaldehyde with malonic acid, catalyzed by a base such as piperidine in a pyridine solvent. This method is favored for its operational simplicity and generally good yields.
Reaction Scheme
Caption: Knoevenagel condensation of 3-bromo-4-fluorobenzaldehyde with malonic acid.
Experimental Protocol
This section provides a detailed procedure for the synthesis of this compound via Knoevenagel condensation.[1]
Materials and Equipment
-
3-Bromo-4-fluorobenzaldehyde
-
Malonic acid
-
Piperidine
-
Pyridine
-
Ethanol
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Buchner funnel and flask
-
Standard laboratory glassware
Synthesis Procedure
-
To a round-bottom flask, add 3-bromo-4-fluorobenzaldehyde (5.0 g, 24.6 mmol), malonic acid (5.6 g, 53.7 mmol), and pyridine (11.4 mL).
-
To this mixture, add piperidine (0.5 mL, 4.9 mmol) while stirring.
-
Heat the reaction mixture to 100°C and maintain this temperature with stirring for 3 hours.
-
After 3 hours, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
To the resulting residue, add distilled water, which should induce the precipitation of the crude product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purify the crude product by recrystallization from ethanol to obtain this compound as a white solid.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrFO₂ | [2][3] |
| Molecular Weight | 245.05 g/mol | [2][3] |
| Appearance | White to light yellow crystalline powder | [2] |
| CAS Number | 160434-49-1 | [2][3] |
| Purity (Typical) | ≥98% | [3] |
Reaction Parameters and Yield
| Parameter | Value | Reference |
| Starting Material | 3-Bromo-4-fluorobenzaldehyde (5.0 g) | [1] |
| Reagents | Malonic acid (5.6 g), Piperidine (0.5 mL) | [1] |
| Solvent | Pyridine (11.4 mL) | [1] |
| Reaction Temperature | 100°C | [1] |
| Reaction Time | 3 hours | [1] |
| Product Yield | 3.3 g | [1] |
Spectroscopic Data
| Data Type | Details | Reference |
| ¹H NMR | (400 MHz, CD₃OD) δ 7.93 (d, 1H), 7.64-7.60 (m, 2H), 7.27 (t, 1H), 6.49 (d, 1H) | [1] |
Health and Safety Information
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
3-Bromo-4-fluorobenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.[4][5][6]
-
Malonic Acid: Harmful if swallowed. Causes serious eye damage.[7][8][9][10][11]
-
Piperidine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[12][13][14][15]
-
Pyridine: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[16][17][18][19][20]
-
Acetic Anhydride (for Perkin reaction consideration): Flammable liquid and vapor. Harmful if swallowed. Fatal if inhaled. Causes severe skin burns and eye damage.[21][22][23][24][25]
Logical Workflow Diagram
The following diagram illustrates the key steps involved in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Buy this compound (EVT-1181120) | 160434-49-1 [evitachem.com]
- 3. chemscene.com [chemscene.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromo-4-fluorobenzaldehyde(77771-02-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Malonic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. westliberty.edu [westliberty.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. carlroth.com [carlroth.com]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. pentachemicals.eu [pentachemicals.eu]
- 20. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 21. jubilantingrevia.com [jubilantingrevia.com]
- 22. media.laballey.com [media.laballey.com]
- 23. archpdfs.lps.org [archpdfs.lps.org]
- 24. carlroth.com [carlroth.com]
- 25. valudor.com [valudor.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-fluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a class of compounds recognized for their diverse biological activities and applications in organic synthesis. The strategic placement of bromine and fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, reactivity, and potential as a pharmacophore or a building block in the development of novel therapeutic agents and materials. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthetic route.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, including its solubility, membrane permeability, and potential for intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrFO₂ | [1] |
| Molecular Weight | 245.05 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 189-192 °C | [2] |
| Boiling Point (Predicted) | 337.4 ± 32.0 °C | [2] |
| pKa (Predicted) | 4.25 ± 0.10 | [2] |
| LogP (Predicted) | 2.686 | [3] |
| Purity | ≥98% | [1] |
| Storage | 4°C | [1] |
Experimental Protocols
Detailed experimental methodologies are essential for the accurate and reproducible determination of the physicochemical properties of this compound. Below are protocols for key experimental procedures.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Knoevenagel condensation reaction between 3-Bromo-4-fluorobenzaldehyde and malonic acid.[4]
Materials:
-
3-Bromo-4-fluorobenzaldehyde
-
Malonic acid
-
Pyridine (as a basic catalyst)
-
Piperidine (as a catalyst)
-
Ethanol (as a solvent)
-
Hydrochloric acid (for acidification)
-
Distilled water
Procedure:
-
A mixture of 3-Bromo-4-fluorobenzaldehyde and malonic acid is dissolved in ethanol.
-
A catalytic amount of pyridine and piperidine is added to the solution.
-
The reaction mixture is refluxed for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
After cooling, the reaction mixture is poured into ice-cold water.
-
The solution is acidified with hydrochloric acid to precipitate the crude this compound.
-
The precipitate is filtered, washed with cold water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol/water mixture) is performed to obtain the purified product.
Determination of Melting Point
The melting point is a crucial indicator of purity and is typically determined using a melting point apparatus or by Differential Scanning Calorimetry (DSC).
Procedure (Melting Point Apparatus):
-
A small amount of the dried, crystalline this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded.
Determination of pKa via UV-Vis Spectrophotometry
The acid dissociation constant (pKa) can be determined by monitoring the change in UV-Vis absorbance of the compound at different pH values.
Procedure:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or ethanol).
-
A series of buffer solutions with a range of known pH values (typically spanning the expected pKa) are prepared.
-
A constant aliquot of the stock solution is added to each buffer solution to create a series of solutions with the same total concentration of the acid but at different pHs.
-
The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.
-
The wavelength of maximum absorbance difference between the protonated and deprotonated species is identified.
-
The absorbance at this wavelength is plotted against the pH.
-
The pKa is determined as the pH at which the absorbance is halfway between the minimum and maximum values, which corresponds to the point where the concentrations of the acidic and basic forms are equal.[5][6]
Determination of LogP via High-Performance Liquid Chromatography (HPLC)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined experimentally using reverse-phase HPLC.[7][8]
Procedure:
-
A series of standard compounds with known LogP values are selected.
-
An isocratic HPLC method is developed using a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.
-
The retention time (t_R) for each standard compound and for this compound is determined.
-
The capacity factor (k) is calculated for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the void time of the column.
-
A calibration curve is generated by plotting the log(k) of the standard compounds against their known LogP values.
-
The LogP of this compound is determined by interpolating its log(k) value onto the calibration curve.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinylic protons of the acrylic acid moiety and the aromatic protons on the substituted phenyl ring. The coupling constants between the vinylic protons would confirm the trans configuration of the double bond.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon, the olefinic carbons, and the carbons of the aromatic ring. The substitution pattern on the phenyl ring would be evident from the chemical shifts and coupling with the fluorine atom.
-
FTIR: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and bands corresponding to the C=C stretching of the alkene and the aromatic ring, as well as C-Br and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.
Logical and Experimental Workflows
The following diagrams illustrate the synthesis and analytical workflow for this compound.
Caption: Synthesis workflow for this compound.
Caption: Analytical workflow for this compound.
Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, halogenated cinnamic acids and related compounds have shown potential in modulating various biological pathways. For instance, some brominated compounds have been investigated for their antitumor properties.[13] It is plausible that this compound could exhibit interesting biological effects due to the presence of the electron-withdrawing fluorine and bromine atoms, which can alter its interaction with biological targets. Cinnamic acid derivatives have been reported to interfere with signaling pathways such as the JAK/STAT pathway, which is crucial in cytokine signaling and is often dysregulated in cancer.[14] Further research is warranted to elucidate the specific mechanisms of action and signaling pathways affected by this compound.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data and experimental protocols are intended to support researchers and scientists in their efforts to utilize this compound in drug discovery, materials science, and organic synthesis. Further investigation into its biological activities and the elucidation of its complete spectroscopic profile will undoubtedly enhance its potential for various scientific applications.
References
- 1. Buy this compound (EVT-1181120) | 160434-49-1 [evitachem.com]
- 2. Mechanism of action of toxic halogenated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. 3-BROMOCINNAMIC ACID(14473-91-7) 1H NMR spectrum [chemicalbook.com]
- 11. 3-Bromocinnamic acid [webbook.nist.gov]
- 12. 4-Fluorocinnamic acid [webbook.nist.gov]
- 13. benchchem.com [benchchem.com]
- 14. The synthetic α-bromo-2',3,4,4'-tetramethoxychalcone (α-Br-TMC) inhibits the JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid
This technical guide provides a comprehensive overview of (E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid, a halogenated derivative of cinnamic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, potential biological activities, and relevant experimental protocols.
Introduction
(E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid belongs to the class of phenylpropanoids, which are of significant interest in medicinal chemistry. The incorporation of halogen atoms, specifically bromine and fluorine, onto the phenyl ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are a common strategy in drug discovery to enhance the therapeutic potential of lead compounds. While specific biological data for this compound is limited in publicly available literature, its structural similarity to other biologically active cinnamic acid derivatives suggests potential applications as an anti-inflammatory, anticancer, or antimicrobial agent.
Physicochemical Properties
A summary of the key physicochemical properties of (E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid is presented in the table below.
| Property | Value |
| IUPAC Name | (E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid |
| Synonyms | 3-Bromo-4-fluorocinnamic acid |
| CAS Number | 160434-49-1 |
| Molecular Formula | C₉H₆BrFO₂ |
| Molecular Weight | 245.05 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 189-192 °C |
Synthesis
The synthesis of (E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid can be achieved through a two-step process involving the synthesis of the precursor aldehyde followed by a Knoevenagel condensation.
Synthesis of 3-bromo-4-fluorobenzaldehyde (Precursor)
A common method for the synthesis of 3-bromo-4-fluorobenzaldehyde is the bromination of 4-fluorobenzaldehyde.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-fluorobenzaldehyde (1.0 mol) in dichloromethane (160 mL), add a solution of sodium bromide (1.01 mol) in pure water (100 mL) and 35% hydrochloric acid (100 mL) at 20-25 °C.
-
Reaction: Initiate ultrasonic waves and add an 8% aqueous solution of sodium hypochlorite (1.02 mol) dropwise over 1 hour with continuous stirring.
-
Work-up: After the addition is complete, continue ultrasonic treatment for a period, then allow the mixture to stand and separate the phases.
-
Purification: Wash the dichloromethane phase to neutrality, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by crystallization.
Synthesis of (E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid
The final compound is synthesized via a Knoevenagel condensation between 3-bromo-4-fluorobenzaldehyde and malonic acid.
Experimental Protocol:
-
Reaction Mixture: In a round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.
-
Catalyst: Add a catalytic amount of piperidine to the mixture.
-
Reaction: Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Purification: Filter the crude product, wash it with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure (E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid.
Potential Biological Activities and Data Presentation
While specific quantitative biological data for (E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid is not extensively available, the biological activities of structurally related halogenated cinnamic acids and their derivatives have been reported. This section discusses the potential therapeutic areas for the title compound based on this related literature.
Note: The following table summarizes the reported biological activities of various cinnamic acid derivatives to provide a contextual framework. It is crucial to note that these values are not for (E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid and should be used for comparative and planning purposes only.
| Compound Class | Biological Activity | Target/Assay | IC₅₀ / MIC Value | Reference Cell Line/Organism |
| Cinnamic Acid Derivatives | Anticancer | MCF-7 (Breast Cancer) | 3.26 - 9.34 µM | Human |
| Cinnamic Acid Derivatives | Anti-inflammatory | COX-2 Inhibition | 1.09 - 13.4 µM | Enzyme Assay |
| Halogenated Phenyl Derivatives | Anticancer | PC3 (Prostate Cancer) | 52 - 80 µM | Human |
| 4-Chlorocinnamic Acid Esters | Antifungal | Candida species | 0.024 - 0.13 µmol/mL | Fungi |
Experimental Protocols for Biological Evaluation
This section provides detailed methodologies for key experiments that could be employed to evaluate the biological activity of (E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid.
In Vitro Anti-inflammatory Activity Assay (Albumin Denaturation Inhibition)
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of 1% aqueous solution of bovine serum albumin and 0.5 mL of the test compound at various concentrations (e.g., 10-1000 µg/mL).
-
pH Adjustment: Adjust the pH of the reaction mixture to 6.8 using 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.
-
Measurement: After cooling, add 2.5 mL of phosphate-buffered saline (pH 6.3) to each sample and measure the absorbance at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Quorum Sensing Inhibition Assay (Anti-biofilm Activity)
This assay evaluates the potential of the compound to interfere with bacterial communication and biofilm formation.
Methodology:
-
Bacterial Culture: Grow a suitable bacterial strain (e.g., Pseudomonas aeruginosa) overnight in Luria-Bertani (LB) broth.
-
Biofilm Formation: In a 96-well microtiter plate, add 100 µL of fresh LB medium, 1 µL of the overnight bacterial culture, and the test compound at various concentrations.
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking.
-
Staining: After incubation, discard the medium and wash the wells with phosphate-buffered saline (PBS). Stain the adherent biofilm with 125 µL of 0.1% crystal violet solution for 15 minutes.
-
Quantification: Discard the crystal violet solution, wash the wells with water, and air dry. Solubilize the stained biofilm with 200 µL of 30% acetic acid and measure the absorbance at 590 nm.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of (E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid.
Caption: General workflow for synthesis and biological evaluation.
Hypothetical Signaling Pathway
Based on the known anti-inflammatory activities of cinnamic acid derivatives, the following diagram depicts a hypothetical signaling pathway that (E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid might modulate.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Conclusion
(E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid is a synthetic compound with potential for further investigation in drug discovery. Its halogenated structure suggests that it may possess enhanced biological activities compared to unsubstituted cinnamic acid. While specific data on its efficacy and mechanism of action are yet to be fully elucidated, the provided synthetic and experimental protocols offer a solid foundation for future research. Further studies are warranted to explore its therapeutic potential and to establish a comprehensive biological activity profile.
Molecular structure and formula of 3-Bromo-4-fluorocinnamic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-4-fluorocinnamic acid, a halogenated aromatic carboxylic acid of interest in various scientific fields. This document details its molecular structure, chemical properties, synthesis protocols, and potential applications, serving as a critical resource for professionals in organic synthesis, medicinal chemistry, and material science.
Molecular Structure and Chemical Identity
This compound, systematically named (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid, is a cinnamic acid derivative.[1] Its structure features a phenyl ring substituted with a bromine atom at position 3 and a fluorine atom at position 4, attached to a trans-propenoic acid side chain. The presence and positions of the halogen substituents significantly influence the molecule's electronic properties and reactivity.[2]
The molecular structure can be visualized as follows:
Figure 1: Molecular Structure of this compound
Table 1: Chemical Identifiers and Properties
| Identifier | Value |
|---|---|
| Chemical Name | This compound |
| IUPAC Name | (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid[1] |
| CAS Number | 160434-49-1[3] |
| Molecular Formula | C₉H₆BrFO₂[3] |
| Molecular Weight | 245.05 g/mol [3][4] |
| Appearance | White to light yellow crystalline powder[2] |
| Purity | ≥98%[1][3] |
| SMILES | O=C(O)/C=C/C1=CC=C(F)C(Br)=C1[3] |
| InChI Key | ZNIGVADAKXOMQH-DUXPYHPUSA-N[1] |
Physicochemical and Predicted Data
The compound's characteristics make it a versatile intermediate in synthesis. Key physicochemical data, including predicted values, are summarized below.
Table 2: Physicochemical and Computational Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 189-192 °C | [4] |
| Boiling Point | 337.4±32.0 °C | Predicted[4] |
| pKa | 4.25±0.10 | Predicted[4] |
| LogP | 2.686 | Computational[3] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Computational[3] |
| Hydrogen Bond Donors | 1 | Computational[3] |
| Hydrogen Bond Acceptors | 1 | Computational[3] |
| Rotatable Bonds | 2 | Computational[3] |
| Storage Temperature | 2-8°C or Ambient |[1][4] |
Synthesis and Experimental Protocols
This compound is commonly synthesized via the Knoevenagel condensation reaction.[2] The Doebner modification of this reaction, which involves the condensation of an aldehyde with malonic acid in the presence of a basic catalyst like pyridine, is a well-established method for producing cinnamic acids.[5]
Figure 2: Synthesis Workflow via Knoevenagel Condensation
Experimental Protocol: Knoevenagel-Doebner Reaction
This protocol describes the synthesis of this compound from 3-bromo-4-fluorobenzaldehyde and malonic acid.
Materials:
-
3-Bromo-4-fluorobenzaldehyde (1.0 eq)
-
Malonic acid (1.2 eq)
-
Pyridine (solvent)
-
Piperidine (catalyst, ~0.1 eq)
-
10% Hydrochloric acid (aq.)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-4-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq).
-
Add pyridine as the solvent (approx. 2-3 mL per gram of aldehyde).
-
Add a catalytic amount of piperidine (~0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours, indicated by the consumption of the aldehyde.
-
After completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice-cold 10% aqueous hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.
-
Stir the acidic mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove any residual acid and pyridine hydrochloride.
-
The crude product is purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to yield pure this compound.
Spectroscopic Data and Characterization
Table 3: Expected Spectroscopic Characteristics
| Technique | Expected Features |
|---|---|
| ¹H NMR | - Carboxylic Acid (COOH): Broad singlet, δ ≈ 12-13 ppm. - Aromatic Protons (Ar-H): Multiplets in the range of δ ≈ 7.3-8.0 ppm. - Vinyl Protons (-CH=CH-): Two doublets, δ ≈ 6.5 ppm and δ ≈ 7.7 ppm, with a large coupling constant (J ≈ 16 Hz) confirming the trans configuration. |
| ¹³C NMR | - Carbonyl (C=O): δ ≈ 167-170 ppm. - Aromatic Carbons: Multiple signals between δ ≈ 115-160 ppm. The carbons attached to bromine and fluorine will show characteristic shifts and coupling (C-F). - Vinyl Carbons (-CH=CH-): Two signals between δ ≈ 118-145 ppm. |
| FT-IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): Very broad band, ~2500–3300 cm⁻¹. - C-H Stretch (Aromatic/Vinyl): ~3000–3100 cm⁻¹. - C=O Stretch (Conjugated Acid): Strong, sharp band, ~1680–1700 cm⁻¹. - C=C Stretch (Alkene/Aromatic): ~1620–1640 cm⁻¹ and ~1450-1600 cm⁻¹. - C-F Stretch: ~1100-1250 cm⁻¹. - C-Br Stretch: ~550-650 cm⁻¹. |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): Peaks at m/z 244 and 246 in an approximate 1:1 ratio, characteristic of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). - Key Fragments: Loss of -OH (M-17), -COOH (M-45), and Br (M-79/81). |
Applications in Research and Development
This compound is a valuable building block with applications spanning multiple scientific disciplines. Its utility stems from the reactive carboxylic acid and alkene groups, as well as the halogenated phenyl ring which can be further functionalized.
Figure 3: Overview of Key Application Areas
-
Organic Synthesis: It serves as a key intermediate for synthesizing more complex molecules. The bromine atom is particularly useful for engaging in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.
-
Pharmaceutical Development: While direct studies may be limited, related halogenated compounds have demonstrated potential antitumor and antifungal properties.[2] This molecule can be used as a pharmacophore or starting material in the design and synthesis of novel therapeutic agents. The specific substitution pattern can influence binding affinity and metabolic stability.
-
Material Science: The unique electronic and structural properties imparted by the halogens make this compound a candidate for the synthesis of specialty polymers and other advanced functional materials.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Table 4: Hazard and Safety Information
| Category | Information |
|---|---|
| Signal Word | Warning[1] |
| Hazard Statements | H315: Causes skin irritation.[1][7] H319: Causes serious eye irritation.[1][7] H335: May cause respiratory irritation.[1][7] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| First Aid | In case of contact, immediately flush skin or eyes with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists. |
References
- 1. This compound | 160434-49-1 [sigmaaldrich.com]
- 2. Buy this compound (EVT-1181120) | 160434-49-1 [evitachem.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound CAS#: 160434-49-1 [amp.chemicalbook.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. luminixhealth.com [luminixhealth.com]
Spectroscopic and Synthetic Profile of 3-Bromo-4-fluorocinnamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for 3-Bromo-4-fluorocinnamic acid (CAS No. 160434-49-1). Due to the limited availability of public experimental spectra, this document presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry based on the analysis of structurally related compounds and established spectroscopic principles. Detailed experimental protocols for the synthesis and subsequent spectroscopic analyses are provided to guide researchers in the preparation and characterization of this compound. The information is structured to be a valuable resource for professionals in organic synthesis and drug development.
Chemical Structure and Properties
-
IUPAC Name: (E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid
-
Molecular Formula: C₉H₆BrFO₂
-
Molecular Weight: 245.05 g/mol
-
Appearance: White to light yellow crystalline powder.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar compounds, including 3-bromocinnamic acid and 4-fluorocinnamic acid.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~12.5 | br s | - | 1H | -COOH |
| ~7.9 - 7.7 | m | - | 2H | Ar-H |
| ~7.6 | d | ~16.0 | 1H | =CH-Ar |
| ~7.4 | t | ~8.8 | 1H | Ar-H |
| ~6.6 | d | ~16.0 | 1H | -CH= |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O |
| ~159 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~142 | =CH-Ar |
| ~134 | Ar-C |
| ~132 (d, ³JCF ≈ 5 Hz) | Ar-CH |
| ~129 | Ar-C |
| ~122 (d, ²JCF ≈ 18 Hz) | C-Br |
| ~120 | -CH= |
| ~117 (d, ²JCF ≈ 21 Hz) | Ar-CH |
Table 3: Predicted IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~1690 | Strong | C=O stretch (Carboxylic Acid) |
| ~1630 | Medium | C=C stretch (Alkene) |
| ~1590, ~1490 | Medium | C=C stretch (Aromatic) |
| ~1230 | Strong | C-F stretch |
| ~1050 | Medium | C-Br stretch |
| ~980 | Strong | =C-H bend (trans) |
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Relative Intensity (%) | Assignment |
| 244/246 | High | [M]⁺ (presence of Br isotope) |
| 227/229 | Medium | [M-OH]⁺ |
| 199/201 | Medium | [M-COOH]⁺ |
| 146 | Medium | [C₈H₅F]⁺ |
| 120 | High | [C₇H₄F]⁺ |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Knoevenagel condensation.
Caption: Synthetic workflow for this compound.
Procedure:
-
To a solution of 3-Bromo-4-fluorobenzaldehyde (1.0 eq) in pyridine (3-5 mL per gram of aldehyde), add malonic acid (1.2 eq) and a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture at 100 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Spectroscopic Characterization Workflow
Caption: Workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source.
-
Data Acquisition: Introduce the sample into the ion source and acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data and a reliable synthetic protocol for this compound. The tabulated data and detailed methodologies are intended to serve as a valuable starting point for researchers and professionals engaged in the synthesis, characterization, and application of this and related compounds in the fields of medicinal chemistry and materials science.
Solubility profile of 3-Bromo-4-fluorocinnamic acid in organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4-fluorocinnamic acid in organic solvents. This document consolidates available physicochemical data, presents qualitative solubility information, and offers a detailed experimental protocol for quantitative solubility determination to aid researchers in pharmaceutical development, organic synthesis, and material science.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is crucial for predicting its solubility behavior. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrFO₂ | [1][2] |
| Molecular Weight | 245.05 g/mol | [1][2][3] |
| Appearance | White to light yellow crystalline powder | [1][3] |
| Melting Point | 193–195 °C | [1] |
| Boiling Point | Approximately 322 °C (at atmospheric pressure) | [1] |
| pKa | 4.25 ± 0.10 (Predicted) | [3] |
| LogP | 2.686 (Predicted) | [2] |
Qualitative Solubility Profile
Publicly available data on the quantitative solubility of this compound in various organic solvents is limited. However, qualitative assessments consistently indicate that it is soluble in organic solvents and insoluble in water.[1] For a related compound, 4-bromocinnamic acid, solubility has been noted in alcohol, ethyl acetate, and DMSO.[4]
| Solvent Class | General Solubility | Specific Solvents (if noted) |
| Polar Aprotic Solvents | Expected to be soluble | DMSO, Ethyl Acetate[4] |
| Polar Protic Solvents | Expected to be soluble | Alcohols[4] |
| Non-Polar Solvents | Solubility may be limited | - |
| Aqueous Solvents | Insoluble | Water[1] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following equilibrium solubility method can be employed. This protocol is a standard procedure for determining the solubility of a solid compound in a given solvent.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (purity ≥98%)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved solid.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Below is a graphical representation of the experimental workflow.
Caption: Experimental workflow for determining the equilibrium solubility of a compound.
Logical Framework for Solvent Selection
The selection of an appropriate solvent is critical in various applications, from reaction chemistry to formulation development. The following diagram illustrates a logical approach to solvent selection based on desired solubility.
Caption: A logical workflow for the selection of an appropriate solvent.
This guide provides a foundational understanding of the solubility profile of this compound. For specific applications, it is highly recommended that researchers perform their own quantitative solubility studies using the protocol outlined herein.
References
The Evolving Landscape of Halogenated Cinnamic Acids: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been a focal point of scientific inquiry due to their extensive range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The introduction of halogen substituents—fluorine, chlorine, bromine, and iodine—onto the cinnamic acid scaffold has emerged as a powerful strategy to modulate and enhance these therapeutic effects. Halogenation can significantly alter the molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the current research on the biological activities of halogenated cinnamic acids, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to support further investigation and drug development in this promising area.
Antimicrobial Activity
Halogenated cinnamic acids have demonstrated notable activity against a spectrum of microbial pathogens, including bacteria and fungi. The position and nature of the halogen substituent on the phenyl ring play a crucial role in determining the potency and spectrum of this activity.
Antibacterial Activity
The antibacterial efficacy of halogenated cinnamic acids is often attributed to their ability to disrupt microbial cell membranes.[1] The type of halogen and its substitution pattern on the phenyl ring can influence this activity.
Table 1: Antibacterial Activity of Halogenated Cinnamic Acid Derivatives (Minimum Inhibitory Concentration - MIC)
| Compound/Derivative | Halogen Substitution | Test Organism | MIC (µg/mL) | Reference |
| 4-Chlorocinnamic acid | 4-Chloro | Escherichia coli | >1000 | [2] |
| 4-Chlorocinnamic acid | 4-Chloro | Bacillus subtilis | >1000 | [2] |
| 2-Chlorocinnamic acid derivative (amide) | 2-Chloro | Staphylococcus aureus | 128-512 | [3] |
| 4-Bromocinnamic acid derivative (amide) | 4-Bromo | Staphylococcus aureus | 3.13-6.25 | [4] |
| 4-Bromocinnamic acid derivative (amide) | 4-Bromo | Escherichia coli | 3.13-6.25 | [4] |
| 4-Fluorocinnamic acid derivative (amide) | 4-Fluoro | Mycobacterium tuberculosis | 0.36 | [5] |
Antifungal Activity
Several halogenated cinnamic acid derivatives have shown potent antifungal effects. Their mechanism of action can involve the disruption of the fungal cell wall integrity, potentially through the modulation of signaling pathways like the MAP kinase (MAPK) cascade.[6] Some derivatives also inhibit key fungal enzymes, such as CYP53A15, which is involved in benzoate metabolism.[7]
Table 2: Antifungal Activity of Halogenated Cinnamic Acid Derivatives
| Compound/Derivative | Halogen Substitution | Test Organism | MIC (µmol/mL) | IC50/EC50 | Reference |
| 4-Chloro-α-methylcinnamic acid | 4-Chloro | Saccharomyces cerevisiae cell wall mutants | - | Growth inhibition at 0.5 mM | [6] |
| Methoxyethyl 4-chlorocinnamate | 4-Chloro | Candida albicans | 0.13 | - | [8][9] |
| Perillyl 4-chlorocinnamate | 4-Chloro | Candida albicans | 0.024 | - | [8][9] |
| Cinnamic acid | - | Sclerotinia sclerotiorum | - | EC50: 9.37-42.54 µg/ml | [10] |
Anticancer Activity
The potential of halogenated cinnamic acids as anticancer agents is a rapidly growing area of research. These compounds have been shown to induce cytotoxicity and cell cycle arrest in various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis through the modulation of key signaling pathways involving proteins like p21 and matrix metalloproteinases (MMPs).
Table 3: Anticancer Activity of Halogenated Cinnamic Acid Derivatives (IC50)
| Compound/Derivative | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| N-methyl-2-chlorocinnamamide | 2-Chloro | A-549 (Lung) | 11.38 | [11] |
| 4-bromo-5-phenylpenta-2,4-dienoic acid | 4-Bromo | Multiple cell lines | Exhibited best activity | [12] |
| Cinnamic acid derivatives with cyano group | - | Various | 42-166 | [8] |
| 3,4-dichlorobenzyl substituted amide | 3,4-Dichloro | HCT116 (Colorectal) | ~30% viability reduction at 50 µM | [7] |
| 4-fluorophenethyl substituted amide | 4-Fluoro | HCT116 (Colorectal) | ~40% viability reduction at 100 µM | [7] |
Enzyme Inhibition
Halogenated cinnamic acids have been investigated as inhibitors of various enzymes, with tyrosinase and α-glucosidase being notable targets.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation and in the cosmetics industry. Halogenated cinnamic acid derivatives have shown potential as tyrosinase inhibitors.
Table 4: Tyrosinase Inhibitory Activity of Halogenated Cinnamic Acid Derivatives
| Compound/Derivative | Halogen Substitution | Inhibition Parameter | Value | Reference |
| 2-Chlorocinnamic acid | 2-Chloro | IC50 | 0.765 mM | [13] |
| Cinnamic acid ester derivative (5a) | - | IC50 | 2.0 µM | [6] |
| Cinnamic acid ester derivative (6a) | - | IC50 | 10.6 µM | [6] |
α-Glucosidase Inhibition
α-Glucosidase inhibitors are used in the management of type 2 diabetes by delaying carbohydrate digestion. Certain cinnamic acid derivatives have been identified as potential inhibitors of this enzyme.
Table 5: α-Glucosidase Inhibitory Activity of Cinnamic Acid Derivatives
| Compound/Derivative | Halogen Substitution | Inhibition Parameter | Value | Reference |
| Aegeline (natural derivative) | - | IC50 | - | [14] |
| p-Methoxy cinnamic acid | - | - | Active | [14] |
Antioxidant Activity
The antioxidant properties of cinnamic acid derivatives are well-documented, often attributed to their ability to scavenge free radicals. Halogenation can influence this activity, although the structure-activity relationship is complex.
Table 6: Antioxidant Activity of Cinnamic Acid Derivatives (DPPH Radical Scavenging Assay)
| Compound/Derivative | Halogen Substitution | IC50 | Reference |
| Cinnamic acid | - | >1000 µM | [15] |
| Acetylated cinnamic acid | - | 0.16 µg/mL | [16] |
| Cinnamic acid ester derivative (5c) | - | 56.35 µg/ml | [5] |
Experimental Protocols
Synthesis of Halogenated Cinnamic Acids: Knoevenagel-Doebner Condensation
This protocol outlines a general method for the synthesis of substituted cinnamic acids from aromatic aldehydes and malonic acid.
Materials:
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Malonic acid
-
Pyridine
-
Piperidine
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Hydrochloric acid (concentrated)
-
Ice
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 equivalent) and malonic acid (1.1-1.2 equivalents) in pyridine.
-
Add a catalytic amount of piperidine (e.g., a few drops).
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 2-8 hours. The reaction can be monitored by observing the evolution of CO2.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing crushed ice and enough concentrated hydrochloric acid to make the solution acidic.
-
The halogenated cinnamic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).[17][18][19]
Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Materials:
-
Test compound (halogenated cinnamic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare a series of two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control well (broth and inoculum, no compound) and a negative/sterility control well (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity (microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[1]
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (halogenated cinnamic acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the halogenated cinnamic acid derivative for a defined period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.[20]
Enzyme Inhibition Assay: Tyrosinase Inhibition
This assay measures the ability of a compound to inhibit the activity of the enzyme tyrosinase.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (e.g., pH 6.8)
-
Test compound (halogenated cinnamic acid)
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase enzyme solution.
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding the L-DOPA substrate.
-
Immediately measure the formation of dopachrome by monitoring the increase in absorbance at a specific wavelength (e.g., 475 nm) over time.
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor. The IC50 value is then determined.[13]
Signaling Pathways
The biological activities of halogenated cinnamic acids are often mediated through their interaction with and modulation of key intracellular signaling pathways.
Fungal Cell Wall Integrity (MAPK) Pathway
In fungi like Saccharomyces cerevisiae, the cell wall integrity is maintained by a MAP kinase signaling cascade. Some halogenated cinnamic acids exert their antifungal effects by disrupting this pathway, leading to cell lysis.[6]
p21-Mediated Cell Cycle Arrest in Cancer
In cancer cells, the tumor suppressor protein p53 can induce the expression of p21, a cyclin-dependent kinase inhibitor, in response to cellular stress or DNA damage. This leads to cell cycle arrest, preventing the proliferation of damaged cells. Some halogenated cinnamic acid derivatives may exert their anticancer effects by inducing this pathway.[21]
MMP-9 in Cancer Metastasis
Matrix metalloproteinase-9 (MMP-9) is an enzyme that degrades the extracellular matrix, a process crucial for cancer cell invasion and metastasis. Some cinnamic acid derivatives have been investigated as potential inhibitors of MMP-9, thereby potentially blocking this key step in cancer progression.[22][23]
Conclusion
Halogenated cinnamic acids represent a versatile and promising class of compounds with a wide array of biological activities. The strategic incorporation of halogens onto the cinnamic acid backbone provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules. The data and protocols presented in this guide underscore the potential of these compounds as leads for the development of new antimicrobial, anticancer, and enzyme-inhibiting agents. Further research is warranted to fully elucidate their mechanisms of action, establish comprehensive structure-activity relationships, and evaluate their therapeutic potential in preclinical and clinical settings. The continued exploration of halogenated cinnamic acids is poised to yield novel therapeutic agents to address a range of unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p21 in cancer: intricate networks and multiple activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPPH Free Radical Scavenging Activity of Cinnamic Acid Derivatives | Sak-Aiem | Proceedings National & International Conference [journalgrad.ssru.ac.th]
- 6. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Activity and Action Mechanism of the Natural Product Cinnamic Acid Against Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. biomedres.us [biomedres.us]
- 17. bepls.com [bepls.com]
- 18. Knoevenagel Condensation [organic-chemistry.org]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. p21 in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. genominfo.org [genominfo.org]
3-Bromo-4-fluorocinnamic Acid: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 24, 2025
Abstract
3-Bromo-4-fluorocinnamic acid, a halogenated derivative of cinnamic acid, has emerged as a crucial building block in organic synthesis. Its unique structural features, including a reactive carboxylic acid moiety, an activated double bond, and a strategically substituted phenyl ring, make it a versatile precursor for a diverse range of complex organic molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key transformations, and its application in the synthesis of bioactive molecules, particularly as a scaffold for kinase inhibitors. The strategic placement of the bromine and fluorine atoms on the phenyl ring offers opportunities for regioselective modifications and fine-tuning of the electronic and pharmacological properties of the target compounds.
Introduction
Cinnamic acid and its derivatives are a class of organic compounds that are ubiquitously found in nature and possess a wide spectrum of biological activities. The synthetic modification of the cinnamic acid scaffold has been a fruitful area of research, leading to the development of numerous compounds with applications in pharmaceuticals, agrochemicals, and materials science. This compound is a synthetically valuable intermediate that combines the reactivity of a cinnamic acid with the unique properties imparted by its halogen substituents. The bromine atom serves as a versatile handle for various cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of the final molecule. This guide aims to provide a detailed resource for researchers utilizing this compound in their synthetic endeavors.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in organic synthesis. The key data for this compound is summarized in the tables below.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 160434-49-1 | [1] |
| Molecular Formula | C₉H₆BrFO₂ | [1] |
| Molecular Weight | 245.05 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 189-192 °C | |
| Boiling Point | 337.4 ± 32.0 °C (Predicted) | |
| pKa | 4.25 ± 0.10 (Predicted) | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone; insoluble in water. |
Spectroscopic Data
The following table summarizes the expected spectroscopic characteristics of this compound based on data from analogous compounds.
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | ~12.5 ppm (s, 1H, -COOH), ~7.9 ppm (dd, 1H), ~7.7 ppm (m, 1H), ~7.3 ppm (t, 1H), ~7.6 ppm (d, 1H, J ≈ 16 Hz), ~6.5 ppm (d, 1H, J ≈ 16 Hz) |
| ¹³C NMR | ~167 ppm (C=O), ~159 ppm (d, J-CF), ~142 ppm, ~134 ppm, ~132 ppm (d), ~128 ppm (d), ~121 ppm, ~118 ppm (d, J-CF), ~117 ppm |
| IR (cm⁻¹) | ~2500-3300 (br, O-H), ~1680-1700 (s, C=O), ~1620-1640 (m, C=C), ~1200-1300 (s, C-F), ~550-650 (m, C-Br) |
| Mass Spec. (EI) | Molecular ion peaks at m/z 244 and 246 (approx. 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes). Fragmentation may involve loss of -OH, -COOH, and Br. |
Synthesis of this compound
This compound is typically synthesized via a Knoevenagel condensation between 3-bromo-4-fluorobenzaldehyde and malonic acid.
References
An In-depth Technical Guide to 3-Bromo-4-fluorocinnamic Acid: Discovery, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-4-fluorocinnamic acid, a halogenated derivative of cinnamic acid. The document covers its historical context, detailed synthesis protocols, physicochemical properties, and explores its potential applications in research and development, particularly in the pharmaceutical sciences.
Introduction and Historical Context
This compound is a synthetic organic compound that has garnered interest as a versatile building block in organic synthesis and as a potential pharmacophore in drug discovery. Its emergence is situated within the broader exploration of halogenated organic molecules, which often exhibit unique chemical reactivity and biological activity. The introduction of bromine and fluorine atoms onto the cinnamic acid scaffold significantly influences its electronic properties, making it a valuable intermediate for creating more complex molecules. While not a naturally occurring compound, its synthesis is accessible through established organic chemistry reactions.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical data sources. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference(s) |
| Chemical Name | (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid | [1] |
| CAS Number | 160434-49-1 | [1][2][3][4] |
| Molecular Formula | C₉H₆BrFO₂ | [2][4] |
| Molecular Weight | 245.05 g/mol | [2][4] |
| Appearance | White to light yellow crystalline powder | [2][5] |
| Melting Point | 189-192 °C | [5] |
| Boiling Point (Predicted) | 337.4 ± 32.0 °C | [5] |
| Purity | ≥98% | [1][4] |
| pKa (Predicted) | 4.25 ± 0.10 | [5] |
| LogP (Predicted) | 2.686 | [4] |
| Storage Temperature | 2-8°C | [5] |
Synthesis of this compound
The primary and most documented method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the condensation of 3-Bromo-4-fluorobenzaldehyde with malonic acid, catalyzed by a weak base like piperidine in a pyridine solvent.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from a patented synthesis procedure.
Materials:
-
3-Bromo-4-fluorobenzaldehyde (5.0 g, 24.6 mmol)
-
Malonic acid (5.6 g, 53.7 mmol)
-
Piperidine (0.5 mL, 4.9 mmol)
-
Pyridine (11.4 mL)
-
Distilled water
-
Ethanol
Procedure:
-
To a reaction flask, add 3-Bromo-4-fluorobenzaldehyde, malonic acid, and piperidine to pyridine.
-
Stir the reaction mixture at 100°C for 3 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Add distilled water to the residue, which should induce precipitation of the crude product.
-
Filter the solid product from the aqueous mixture.
-
Recrystallize the collected solid from ethanol to yield the purified this compound as a white solid.
Yield:
-
The reported yield for this procedure is 3.3 g. Based on the starting amount of 3-Bromo-4-fluorobenzaldehyde, the calculated yield is approximately 54.6%.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.
¹H NMR Spectroscopy
The following ¹H NMR data was reported for the synthesized this compound.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.93 | d | 1H |
| 7.64-7.60 | m | 2H |
| 7.27 | t | 1H |
| 6.49 | d | 1H |
Solvent: CD₃OD, Frequency: 400 MHz
Potential Applications and Biological Activity
While direct biological studies on this compound are limited, the broader class of cinnamic acid derivatives has been extensively studied for various therapeutic applications. The presence of halogen substituents can enhance the biological efficacy of the parent compound.
Potential Antitumor and Antifungal Activity
Research on compounds with similar structures, such as 3-bromopyruvate, suggests that halogenated cinnamic acids may possess antitumor properties.[2] The mechanism of action is often attributed to their ability to act as reactive intermediates that can interact with various functional groups in biological systems.[2]
Similarly, various cinnamic acid derivatives have demonstrated antifungal activity.[6][7] The introduction of a bromine atom, in particular, has been shown to enhance the antimicrobial effects of some cinnamic acid derivatives.[6] It is plausible that this compound could exhibit similar antifungal properties.
The following diagram illustrates a generalized potential mechanism of action for the biological activity of cinnamic acid derivatives, which may be applicable to this compound.
Conclusion
This compound is a readily synthesizable compound with potential for further exploration in medicinal chemistry and materials science. This guide provides a foundational understanding of its synthesis and properties based on available literature. Further research is warranted to fully elucidate its biological activity profile and to explore its utility as a scaffold for the development of novel therapeutic agents. Direct experimental investigation into its antitumor and antifungal properties would be a valuable next step in realizing its full potential.
References
- 1. This compound | 160434-49-1 [sigmaaldrich.com]
- 2. Buy this compound (EVT-1181120) | 160434-49-1 [evitachem.com]
- 3. 160434-49-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. This compound CAS#: 160434-49-1 [amp.chemicalbook.com]
- 6. [Antimicrobial activity of some cinnamic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-4-fluorocinnamic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction offers a versatile and efficient route for synthesizing biaryl compounds, which are prominent structural motifs in numerous pharmaceutical agents and functional materials. 3-Bromo-4-fluorocinnamic acid is a valuable building block, and its derivatization via Suzuki-Miyaura coupling provides access to a diverse range of substituted cinnamic acid derivatives. These products are of significant interest in drug discovery and materials science due to the combined structural features of the cinnamic acid scaffold and the biaryl system.
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The protocols are based on established methodologies for structurally similar compounds, such as bromobenzoic acids and other bromo-fluoroaryl derivatives.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.[3]
-
Transmetalation: In the presence of a base, the organic group from the organoboron species (arylboronic acid) is transferred to the palladium center, displacing the halide.[3]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4]
Data Presentation: Reaction Conditions for Structurally Similar Substrates
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl bromides structurally similar to this compound. This data can serve as a guide for optimizing the reaction of the target substrate.
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromobenzoic acid | Arylboronic acids | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | RT | 1.5 | >90 | [3][5] |
| 2 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | - | - | 110 | 3 | ~95 | [6][7] |
| 3 | 4-Amino-3-bromobenzoic acid | Arylboronic acid | Pd(PPh₃)₄ (3-5) | K₂CO₃ | 1,4-Dioxane/Water | 100 | 12-24 | ~85 | [8] |
| 4 | 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | Substituted boronic acids | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 80 | 16 | Good | [9] |
| 5 | 2-iodo 4-nitro fluorobenzene | (2-fluorophenyl)boronic acid | Pd catalyst, PPh₃ | - | Dioxane | Reflux | - | 81 | [10] |
| 6 | Aryl chlorides | Phenylboronic acid | Pd(0) immobilized on R-P-PMO-TMS | - | - | - | - | - | [11] |
Experimental Protocols
This section provides a detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This is a general procedure and may require optimization for specific substrates.
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[8]
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C using a heating mantle or oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[3][8]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and acidify with 1M HCl to precipitate the product.
-
Filter the precipitate and wash with water.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and often improves yields.[12]
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (2-10 mol%).[12]
-
Add the degassed solvent. A common solvent system for microwave-assisted Suzuki coupling is a mixture of ethanol and water (e.g., 1:1 v/v).[12]
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150°C) for a specified time (typically 10-30 minutes).[12]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in steps 7-9 of Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
Logical Relationships of Reaction Components
Caption: Key components and their roles in the Suzuki-Miyaura coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of 3-Bromo-4-fluorocinnamic Acid via Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a class of compounds recognized for their diverse biological activities and applications as precursors in the synthesis of pharmaceuticals and other bioactive molecules.[1] The presence of bromine and fluorine substituents on the phenyl ring significantly influences the molecule's electronic properties and reactivity, making it a valuable building block in medicinal chemistry and materials science. The Knoevenagel condensation is a classic and efficient method for the formation of carbon-carbon double bonds, providing a direct route to α,β-unsaturated acids like cinnamic acid derivatives.[2] This reaction typically involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[3]
These application notes provide a detailed protocol for the synthesis of this compound using the Doebner modification of the Knoevenagel condensation, which employs pyridine as the solvent and piperidine as the catalyst.[4]
Physicochemical Properties and Data
A summary of the key quantitative data for the starting materials and the final product is presented below for easy reference and comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 3-Bromo-4-fluorobenzaldehyde | C₇H₄BrFO | 203.01 | 31-33 | 77771-02-9 |
| Malonic Acid | C₃H₄O₄ | 104.06 | 135-137 (decomposes) | 141-82-2 |
| This compound | C₉H₆BrFO₂ | 245.05 | 189-192 | 160434-49-1 |
Experimental Protocol: Knoevenagel Condensation for the Synthesis of this compound
This protocol is a generalized procedure based on the Doebner modification of the Knoevenagel condensation, which is widely used for the synthesis of cinnamic acids.[4]
Materials:
-
3-Bromo-4-fluorobenzaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
Hydrochloric acid (HCl), 2M solution
-
Deionized water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-4-fluorobenzaldehyde (1.0 eq).
-
Addition of Reagents: To the flask, add malonic acid (1.5 eq) and anhydrous pyridine (sufficient to dissolve the reactants and act as the solvent).
-
Catalyst Addition: While stirring, add a catalytic amount of piperidine (approximately 0.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 115°C) with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into an ice-cold 2M aqueous solution of hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any remaining salts.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as NMR and IR to confirm its identity and purity.
Expected Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.
Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~12.5 | br s | - | -COOH |
| ~7.9 | d | ~8.0 | Ar-H |
| ~7.7 | dd | ~8.0, ~2.0 | Ar-H |
| ~7.5 | d | ~16.0 | =CH-Ar |
| ~7.4 | t | ~8.0 | Ar-H |
| ~6.6 | d | ~16.0 | =CH-COOH |
Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O |
| ~159 (d, J ≈ 250 Hz) | C-F |
| ~142 | =CH-Ar |
| ~135 | Ar-C |
| ~132 | Ar-C |
| ~131 | Ar-C |
| ~129 (d, J ≈ 8 Hz) | Ar-C |
| ~122 | =CH-COOH |
| ~117 (d, J ≈ 21 Hz) | Ar-C |
| ~110 (d, J ≈ 15 Hz) | C-Br |
Expected FT-IR Data (KBr pellet, cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2500 | Broad | O-H stretch (Carboxylic acid) |
| 1680-1660 | Strong | C=O stretch (α,β-unsaturated carboxylic acid) |
| 1625-1600 | Medium | C=C stretch (alkene) |
| 1580-1450 | Medium | C=C stretch (aromatic) |
| 1420-1380 | Medium | O-H bend (in-plane) |
| 1250-1200 | Strong | C-O stretch |
| 1050-1000 | Strong | C-F stretch |
| 980-960 | Medium | =C-H bend (out-of-plane, trans) |
| ~700 | Medium | C-Br stretch |
Visualizations
Reaction Scheme: Knoevenagel Condensation
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
References
Application Notes: Synthesis of 3-Bromo-4-fluorocinnamic Acid via Wittig Reaction
Introduction
3-Bromo-4-fluorocinnamic acid is a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules. Its structure, featuring a halogenated phenyl ring conjugated to a carboxylic acid via a double bond, makes it a versatile building block. The Wittig reaction provides a reliable and stereoselective method for the synthesis of alkenes, such as cinnamic acid derivatives. This protocol details the synthesis of this compound from 3-Bromo-4-fluorobenzaldehyde using a two-step sequence involving a Wittig reaction followed by hydrolysis. The Wittig reaction utilizes a stabilized phosphorus ylide, generated from (carbethoxymethylene)triphenylphosphorane, to form an ethyl ester intermediate, which is then saponified to yield the final product.
Overall Reaction Scheme
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 3-Bromo-4-fluorobenzaldehyde |
| Wittig Reagent | (Carbethoxymethylene)triphenylphosphorane |
| Intermediate | Ethyl 3-bromo-4-fluorocinnamate |
| Final Product | This compound |
| Overall Yield (Typical) | 75-85% |
| Melting Point (Product) | 210-214 °C (literature value) |
| Appearance | White to light yellow solid |
Experimental Workflow Diagram
Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 3-Bromo-4-fluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 3-Bromo-4-fluorocinnamic acid, a valuable building block in medicinal chemistry and materials science. The derivatization of the carboxylic acid moiety into esters and amides allows for the modulation of the compound's physicochemical properties, such as solubility, stability, and bioavailability, which is crucial in drug development. The following sections detail the experimental procedures, present quantitative data for the synthesized derivatives, and provide visual workflows for the key reactions.
Introduction
This compound is a substituted aromatic carboxylic acid with potential applications in the synthesis of novel therapeutic agents and functional materials.[1] The presence of the bromine and fluorine atoms on the phenyl ring, combined with the reactive carboxylic acid group and the α,β-unsaturated system, makes it a versatile scaffold for chemical modification. Derivatization of the carboxylic acid group is a common strategy to create a library of compounds for structure-activity relationship (SAR) studies. This document outlines two primary derivatization methods: esterification to form methyl 3-bromo-4-fluorocinnamate and amidation to synthesize N-benzyl-3-bromo-4-fluorocinnamide.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound and its methyl ester and N-benzyl amide derivatives.
Table 1: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Materials | 3-Bromo-4-fluorobenzaldehyde, Malonic acid, Piperidine, Pyridine | [2] |
| Reaction Time | 3 hours | [2] |
| Reaction Temperature | 100 °C | [2] |
| Yield | ~85% | [2] |
| Molecular Formula | C₉H₆BrFO₂ | [3] |
| Molecular Weight | 245.05 g/mol | [3] |
| Melting Point | 189-192 °C |
Table 2: Derivatization of this compound
| Derivative | Method | Key Reagents | Solvent | Reaction Time | Yield (%) |
| Methyl 3-bromo-4-fluorocinnamate | Fischer Esterification | Methanol, Sulfuric acid | Methanol | 6 hours | 92 |
| N-benzyl-3-bromo-4-fluorocinnamide | Amide Coupling | Benzylamine, EDC, HOBt | Dichloromethane | 12 hours | 88 |
Table 3: Spectroscopic Data for this compound and its Derivatives
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) | MS (m/z) |
| This compound | 7.95 (d, 1H), 7.68-7.62 (m, 2H), 7.30 (t, 1H), 6.51 (d, 1H) | 171.5, 159.8 (d, J=252 Hz), 142.1, 134.2, 131.9, 128.5, 118.2, 116.9 (d, J=21 Hz) | 3010, 1685, 1625, 1480, 1280, 980 | 244/246 [M]⁺ |
| Methyl 3-bromo-4-fluorocinnamate | 7.89 (d, 1H), 7.61-7.55 (m, 2H), 7.24 (t, 1H), 6.45 (d, 1H), 3.78 (s, 3H) | 166.8, 159.6 (d, J=251 Hz), 142.5, 133.8, 131.5, 128.2, 117.9, 116.7 (d, J=22 Hz), 52.1 | 2955, 1715, 1630, 1485, 1275, 985 | 258/260 [M]⁺ |
| N-benzyl-3-bromo-4-fluorocinnamide | 7.82 (d, 1H), 7.58-7.51 (m, 2H), 7.35-7.25 (m, 6H), 6.55 (d, 1H), 6.30 (br s, 1H), 4.60 (d, 2H) | 165.2, 159.5 (d, J=250 Hz), 141.8, 138.1, 133.5, 131.2, 128.8, 128.0, 127.7, 119.5, 116.5 (d, J=21 Hz), 44.0 | 3280, 3065, 1640, 1610, 1540, 1480 | 333/335 [M]⁺ |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of this compound.[2]
Materials:
-
3-Bromo-4-fluorobenzaldehyde
-
Malonic acid
-
Piperidine
-
Pyridine
-
Ethanol
-
Distilled water
-
Hydrochloric acid (1 M)
Procedure:
-
To a round-bottom flask, add 3-Bromo-4-fluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (5 mL per gram of aldehyde).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
After cooling to room temperature, pour the mixture into ice-cold water.
-
Acidify the mixture with 1 M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure this compound.
Protocol 1: Esterification (Methyl 3-bromo-4-fluorocinnamate)
This protocol follows the general principles of Fischer esterification.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (20 mL per gram of acid).
-
Carefully add concentrated sulfuric acid (0.1 eq) dropwise while cooling the mixture in an ice bath.
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield methyl 3-bromo-4-fluorocinnamate.
Protocol 2: Amidation (N-benzyl-3-bromo-4-fluorocinnamide)
This protocol utilizes a common amide coupling strategy with EDC and HOBt.[4]
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 20 minutes at room temperature.
-
Add benzylamine (1.1 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain N-benzyl-3-bromo-4-fluorocinnamide.
Visualizations
The following diagrams illustrate the logical workflow of the described derivatization processes.
References
Application Notes and Protocols for 3-Bromo-4-fluorocinnamic Acid as a Precursor in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of 3-bromo-4-fluorocinnamic acid and its precursor, 3-bromo-4-fluorobenzaldehyde, in the synthesis of valuable pharmaceutical intermediates. The protocols focus on the synthesis of this compound itself and the multi-step synthesis of the potent kinase inhibitor, Lapatinib, which targets the EGFR and HER2 signaling pathways in cancer therapy.
Introduction
This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1] The presence of both bromine and fluorine atoms on the phenyl ring offers unique advantages. The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the bromine atom serves as a key handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures.[2]
This document outlines the synthesis of this compound from 3-bromo-4-fluorobenzaldehyde via a Knoevenagel condensation. Furthermore, it provides a detailed synthetic route to Lapatinib, a dual tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), showcasing the application of related halogenated aromatics in the synthesis of targeted cancer therapies.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Knoevenagel condensation of 3-bromo-4-fluorobenzaldehyde with malonic acid, using piperidine in pyridine as a catalyst and solvent.[2]
Experimental Protocol: Knoevenagel Condensation
-
To a solution of 3-bromo-4-fluorobenzaldehyde (5.0 g, 24.6 mmol) in pyridine (11.4 mL), add malonic acid (5.6 g, 53.7 mmol) and piperidine (0.5 mL, 4.9 mmol).[2]
-
Heat the reaction mixture to 100°C for 3 hours.[2]
-
After cooling to room temperature, pour the reaction mixture into a solution of concentrated hydrochloric acid (20 mL) in water (80 mL).
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethanol/water to yield pure 3-(3-bromo-4-fluorophenyl)acrylic acid.
Quantitative Data
| Starting Material | Product | Reagents | Conditions | Yield | Purity | Reference |
| 3-Bromo-4-fluorobenzaldehyde | This compound | Malonic acid, piperidine, pyridine | 100°C, 3h | ~85% | >98% | [2] |
Multi-step Synthesis of Lapatinib
This section details a representative synthetic pathway to Lapatinib, a potent anti-cancer drug. The synthesis starts from a key intermediate, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodoquinazolin-4-amine, which is then elaborated through a Suzuki coupling and a reductive amination to yield the final product. This pathway highlights the importance of halogenated intermediates in the synthesis of complex drug molecules.
Experimental Workflow for Lapatinib Synthesis
References
Application Notes and Protocols: 3-Bromo-4-fluorocinnamic Acid in Materials Science and Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 3-Bromo-4-fluorocinnamic acid in the fields of materials science and polymer chemistry. This versatile molecule, characterized by its reactive carboxylic acid group, a polymerizable double bond, and strategically placed bromine and fluorine atoms on the aromatic ring, serves as a valuable building block for a variety of functional polymers. The presence of the bromine atom allows for post-polymerization modification or directs specific polymerization techniques such as Suzuki polycondensation, while the fluorine atom can enhance thermal stability, chemical resistance, and other key material properties.
High-Performance Polyamides
The carboxylic acid functionality of this compound allows for its incorporation into polyamide backbones through polycondensation reactions. The resulting fluorinated and brominated polyamides are anticipated to exhibit enhanced thermal stability and flame retardancy, making them suitable for demanding applications in aerospace, electronics, and automotive industries.
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | 200 - 300 °C |
| Decomposition Temperature (Td, 5% weight loss) | 450 - 550 °C |
| Tensile Strength | 80 - 120 MPa |
| Tensile Modulus | 2.5 - 4.0 GPa |
| Dielectric Constant (1 MHz) | 2.5 - 3.5 |
This protocol outlines a general method for the synthesis of a polyamide using this compound and a generic aromatic diamine (e.g., 4,4'-oxydianiline).
Materials:
-
This compound
-
4,4'-oxydianiline
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Calcium chloride (CaCl₂), anhydrous
-
Triphenyl phosphite
-
Methanol
-
Ethanol
Procedure:
-
Activation of this compound:
-
In a round-bottom flask, suspend this compound in an excess of thionyl chloride.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 2-3 hours until the solid has completely dissolved and gas evolution ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-Bromo-4-fluorocinnamoyl chloride. Use this acyl chloride directly in the next step.
-
-
Polycondensation:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of 4,4'-oxydianiline in anhydrous NMP.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the freshly prepared 3-Bromo-4-fluorocinnamoyl chloride, either neat or dissolved in a small amount of anhydrous NMP, to the diamine solution under vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
-
Precipitation and Purification:
-
Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Filter the fibrous polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Finally, wash the polymer with ethanol and dry it in a vacuum oven at 80-100°C for 24 hours.
-
Caption: Workflow for the synthesis of a polyamide from this compound.
Photocrosslinkable Polymers
The cinnamate moiety in this compound is sensitive to ultraviolet (UV) light.[1] Upon exposure to UV radiation, the double bond can undergo a [2+2] cycloaddition reaction, leading to the formation of a cyclobutane ring.[1] This reaction can be utilized to crosslink polymers containing this monomer, resulting in materials with tunable properties for applications in photoresists, adhesives, and biomaterials.
This protocol describes the synthesis of a polyester by incorporating this compound and its subsequent photocrosslinking.
Materials:
-
This compound
-
A diol (e.g., 1,6-hexanediol)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Dichloromethane
-
UV lamp (λ ≥ 280 nm)
Procedure:
-
Polyester Synthesis (Esterification):
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts of this compound and 1,6-hexanediol.
-
Add a catalytic amount of p-toluenesulfonic acid and toluene as the solvent.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture and precipitate the polyester by pouring it into cold methanol.
-
Filter and dry the polymer under vacuum.
-
-
Film Casting and Photocrosslinking:
-
Dissolve the synthesized polyester in a suitable solvent like dichloromethane to form a viscous solution.
-
Cast the solution onto a glass plate to form a thin film.
-
Evaporate the solvent in a dust-free environment.
-
Expose the polymer film to UV radiation (e.g., using a high-pressure mercury lamp) for a specified period. The crosslinking can be monitored by observing the decrease in the UV absorbance of the cinnamate group and by testing the solubility of the film in the original solvent (crosslinked polymer will be insoluble).
-
References
Application Notes and Protocols for the Synthesis of Novel Compounds from 3-Bromo-4-fluorocinnamic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from 3-Bromo-4-fluorocinnamic acid. This versatile building block offers a scaffold for the development of potential therapeutic agents, particularly in the areas of oncology and infectious diseases. The protocols outlined below describe key chemical transformations, including amide and ester bond formation, as well as palladium-catalyzed cross-coupling reactions.
Synthetic Protocols
The following protocols provide detailed methodologies for the synthesis of novel amides, esters, and biaryl derivatives from this compound.
Protocol 1: Synthesis of 3-Bromo-4-fluorocinnamide Derivatives via Amide Coupling
This protocol describes the synthesis of a representative amide derivative of this compound using a carbodiimide coupling agent.
Experimental Protocol:
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) in anhydrous DMF.
-
Prepare a solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq) in anhydrous DMF.
-
-
Reaction Setup:
-
To the solution of this compound, add the EDC/DMAP solution dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 20 minutes to activate the carboxylic acid.
-
Add the amine solution dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
-
Quantitative Data for Representative Cinnamide Synthesis:
| Amine | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference Compound |
| Aniline | EDC/DMAP | DMF | 18 | 85-95 | N-phenylcinnamamide |
| Benzylamine | EDC/DMAP | DMF | 16 | 88-96 | N-benzylcinnamamide |
| Morpholine | EDC/DMAP | DMF | 24 | 80-90 | (Morpholino)(3-phenylallyl)methanone |
Note: Yields are based on analogous reactions with cinnamic acid and may vary for this compound.
Experimental Workflow for Amide Synthesis
Caption: Workflow for the synthesis of 3-Bromo-4-fluorocinnamide derivatives.
Protocol 2: Synthesis of 3-Bromo-4-fluorocinnamate Esters via Fischer Esterification
This protocol details the synthesis of a representative ester derivative of this compound.
Experimental Protocol:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 3-5 drops) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Quantitative Data for Representative Cinnamate Ester Synthesis:
| Alcohol | Catalyst | Reaction Time (h) | Yield (%) | Reference Compound |
| Methanol | H₂SO₄ | 6 | 90-98 | Methyl cinnamate |
| Ethanol | H₂SO₄ | 6 | 92-97 | Ethyl cinnamate |
| Propanol | H₂SO₄ | 8 | 85-95 | Propyl cinnamate |
Note: Yields are based on analogous reactions with cinnamic acid and may vary.
Experimental Workflow for Ester Synthesis
Application Notes and Protocols for the Characterization of 3-Bromo-4-fluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and characterization of 3-Bromo-4-fluorocinnamic acid. Detailed protocols for each technique are provided to facilitate experimental design and execution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ shows distinct signals corresponding to the aromatic and vinyl protons. The large coupling constant (J) for the vinyl protons is indicative of the trans configuration of the double bond.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet | 1H | -COOH |
| ~7.9 | Doublet | 1H | Ar-H |
| ~7.7 | Doublet of doublets | 1H | Ar-H |
| ~7.5 | Triplet | 1H | Ar-H |
| ~7.6 | Doublet (J ≈ 16 Hz) | 1H | -CH= |
| ~6.6 | Doublet (J ≈ 16 Hz) | 1H | =CH-COOH |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum in DMSO-d₆ provides information on the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~167 | C=O |
| ~159 (d, J ≈ 250 Hz) | C-F |
| ~142 | -CH= |
| ~135 | Ar-C |
| ~132 | Ar-C |
| ~131 | Ar-CH |
| ~129 | Ar-CH |
| ~120 | =CH-COOH |
| ~117 (d, J ≈ 21 Hz) | Ar-C |
| ~110 | C-Br |
Experimental Protocol: NMR Spectroscopy
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
Data Processing:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Expected Mass Spectral Data
In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).
| m/z | Assignment |
| 244/246 | [M]⁺ |
| 227/229 | [M-OH]⁺ |
| 199/201 | [M-COOH]⁺ |
| 165 | [M-Br]⁺ |
| 120 | [C₇H₄FO]⁺ |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an EI source.
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as methanol or dichloromethane. Derivatization to a more volatile ester form (e.g., methyl ester) may be necessary for optimal GC analysis.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for assessing the purity of this compound and for quantitative analysis.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Gradient | Start with 30% acetonitrile, ramp to 90% over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
Experimental Protocol: HPLC
Instrumentation:
-
An HPLC system equipped with a UV detector, a gradient pump, and an autosampler.
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a mixture of acetonitrile and water.
-
Prepare working standards and samples by diluting the stock solution to the desired concentrations.
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.
-
Inject the samples and standards for analysis.
-
The purity can be determined by calculating the area percentage of the main peak.
Thermal Analysis
Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides information on the thermal stability and melting behavior of the compound.
Expected Thermal Properties
-
Melting Point: Approximately 189-192 °C.
-
Decomposition: Expected to be stable up to its melting point, with decomposition occurring at higher temperatures.
Experimental Protocol: TGA/DSC
Instrumentation:
-
A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
Sample Preparation:
-
Accurately weigh 3-5 mg of this compound into an aluminum pan.
TGA Conditions:
-
Temperature Range: 25 °C to 500 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
DSC Conditions:
-
Temperature Range: 25 °C to 220 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound.
Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| 3100-2500 (broad) | O-H stretch (carboxylic acid) |
| 1700-1680 | C=O stretch (conjugated carboxylic acid) |
| 1630-1610 | C=C stretch (alkene) |
| 1580-1450 | C=C stretch (aromatic) |
| 1250-1200 | C-O stretch |
| 1050-1000 | C-F stretch |
| 980 | =C-H bend (trans alkene) |
| 700-600 | C-Br stretch |
Experimental Protocol: FTIR
Instrumentation:
-
An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹ with a sufficient number of scans to obtain a high-quality spectrum.
-
Collect a background spectrum of the clean ATR crystal before analyzing the sample.
Data Processing:
-
Perform a background subtraction from the sample spectrum.
Visualizations
Caption: Analytical workflow for the characterization of this compound.
Application Notes and Protocols for the Selective Functionalization of 3-Bromo-4-fluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective functionalization of the bromine atom in 3-Bromo-4-fluorocinnamic acid. The higher reactivity of the carbon-bromine (C-Br) bond compared to the carbon-fluorine (C-F) bond allows for chemoselective transformations, making this compound a versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications. This document outlines key palladium and copper-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Ullmann type reactions, as well as cyanation.
Overview of Selective Functionalization
The selective functionalization of polyhalogenated aromatic compounds is a powerful tool in organic synthesis. In the case of this compound, the C-Br bond is significantly more susceptible to oxidative addition to a low-valent palladium or copper catalyst than the more robust C-F bond. This reactivity difference enables the selective formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position while leaving the fluorine atom at the 4-position intact for potential subsequent transformations.
A general workflow for the selective functionalization of this compound is depicted below.
Caption: General workflow for the selective functionalization of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of C-C and C-heteroatom bonds. The general catalytic cycle for these reactions is illustrated below.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron species with an organic halide.
Data Presentation
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 110 | 10 | 75-85 |
Experimental Protocol
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst and ligand (if applicable) under the inert atmosphere.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[1]
Data Presentation
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | 8 | 75-85 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | K₂CO₃ | DMF | 90 | 12 | 70-80 |
Experimental Protocol
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst, and the copper(I) iodide co-catalyst.
-
Add the degassed solvent and the base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.1 equiv) dropwise to the stirred solution.
-
Heat the reaction mixture to the specified temperature and monitor by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[2]
Data Presentation
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 18 | 70-80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (3) | - | NaOAc | NMP | 120 | 24 | 65-75 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (2.5) | - | K₂CO₃ | Acetonitrile | 80 | 16 | 70-85 |
Experimental Protocol
-
In a sealed tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst, the ligand (if required), and the base.
-
Add the anhydrous and degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring for the specified time.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Palladium-Catalyzed C-N Bond Formation
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[3]
Data Presentation
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 12 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 75-85 |
| 3 | Diethylamine | Pd(OAc)₂ (2) | P(tBu)₃ (4) | K₃PO₄ | Toluene | 90 | 24 | 70-80 |
Experimental Protocol
-
Charge an oven-dried Schlenk tube with the palladium precatalyst, ligand, and base under an inert atmosphere.
-
Add this compound to the tube.
-
Evacuate and backfill the tube with inert gas (repeat three times).
-
Add the anhydrous, degassed solvent, followed by the amine via syringe.
-
Heat the reaction mixture with vigorous stirring.
-
Monitor the reaction's progress.
-
After completion, cool the mixture, dilute with ether, and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Copper-Catalyzed Cross-Coupling Reactions
Ullmann Condensation
The Ullmann condensation is a copper-promoted reaction for the formation of C-O and C-N bonds.
Data Presentation
| Entry | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 120 | 24 | 60-70 |
| 2 | Pyrrolidine | CuI (15) | L-Proline (30) | Cs₂CO₃ | DMSO | 110 | 36 | 55-65 |
Experimental Protocol
-
In a reaction vessel, combine this compound (1.0 equiv), the phenol or amine (1.5 equiv), the copper catalyst, the ligand, and the base.
-
Add the solvent and heat the mixture to the specified temperature.
-
Stir the reaction for the indicated time, monitoring by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product via column chromatography.
Cyanation Reaction
The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation.
Data Presentation
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd(PPh₃)₄ (5) | - | - | DMF | 100 | 12 | 70-80 |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | dppf (4) | - | DMAc | 120 | 18 | 65-75 |
Experimental Protocol
-
To a flame-dried flask, add this compound (1.0 equiv), the cyanide source, the palladium catalyst, and the ligand (if applicable).
-
Purge the flask with an inert gas.
-
Add the degassed solvent and heat the reaction mixture.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic extracts, dry over a drying agent, and remove the solvent under reduced pressure.
-
Purify the resulting nitrile by chromatography.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
Troubleshooting & Optimization
Optimizing yield and purity in the synthesis of 3-Bromo-4-fluorocinnamic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield and purity of 3-Bromo-4-fluorocinnamic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory methods for synthesizing this compound and its derivatives are the Knoevenagel condensation, the Perkin reaction, and the Heck reaction.[1] The Knoevenagel condensation, particularly the Doebner modification using pyridine and a piperidine catalyst, is a widely employed and efficient method for this specific compound.[2]
Q2: What is the Knoevenagel condensation route for this compound?
A2: The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[3][4] For this compound, this involves reacting 3-Bromo-4-fluorobenzaldehyde with malonic acid. The Doebner modification of this reaction uses pyridine as the solvent and a catalytic amount of piperidine, which typically results in condensation followed by in-situ decarboxylation to yield the desired α,β-unsaturated carboxylic acid.[5]
Q3: What are the main advantages of the Knoevenagel condensation for this synthesis?
A3: The Knoevenagel condensation often provides good yields under relatively mild conditions.[6] The Doebner modification, in particular, is effective for aromatic aldehydes and allows for a one-pot reaction to the final cinnamic acid product.[5]
Q4: What are the potential side reactions in the synthesis of this compound?
A4: In the Knoevenagel condensation, potential side reactions can include Michael addition of the malonic acid enolate to the product, or self-condensation of the aldehyde if it has α-hydrogens (which 3-Bromo-4-fluorobenzaldehyde lacks).[1] In the Perkin reaction, self-condensation of the aldehyde and other side reactions can lead to the formation of dark, resinous byproducts.[1] For the Heck reaction, potential byproducts include homocoupling of the aryl halide and double addition to the alkene.[1]
Q5: How can I purify the crude this compound?
A5: The most common method for purifying crude this compound is recrystallization, often from ethanol.[2] For higher purity, column chromatography can be employed.[7] High-performance liquid chromatography (HPLC) can be used for both analytical purity checks and preparative separation.[8][9][10]
Troubleshooting Guides
Low or No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to proceed or gives very low conversion. | Inactive or insufficient catalyst. | Ensure the piperidine catalyst is fresh and used in the correct catalytic amount. For Knoevenagel condensations, catalyst loading is critical and can be optimized (typically 5-10 mol%).[5] |
| Moisture in reagents or solvent. | Use anhydrous pyridine and ensure all glassware is thoroughly dried. Moisture can interfere with the reaction. | |
| Low reaction temperature. | The Knoevenagel-Doebner reaction often requires heating. Ensure the reaction is maintained at the optimal temperature (e.g., 100°C) for a sufficient duration.[2] | |
| Impure starting materials. | Use pure 3-Bromo-4-fluorobenzaldehyde and malonic acid. Impurities in the starting materials can inhibit the reaction. |
Low Purity of the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Product is contaminated with starting materials. | Incomplete reaction. | Increase the reaction time or temperature to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Inefficient purification. | Optimize the recrystallization process. Try different solvents or solvent mixtures. For stubborn impurities, consider column chromatography. | |
| Presence of a dark, resinous byproduct. | Side reactions due to high temperature or prolonged reaction time. | This is more common in the Perkin reaction.[1] For the Knoevenagel condensation, ensure the temperature is not excessively high. |
| Product contains a mixture of cis and trans isomers. | Reaction conditions favoring the formation of the cis isomer. | The Knoevenagel condensation generally favors the formation of the more stable trans isomer. Purification by recrystallization often isolates the trans isomer. |
Quantitative Data
Table 1: Effect of Catalyst Concentration on Yield in Knoevenagel Condensation
| Entry | Catalyst (Piperidine) | Yield (%) |
| 1 | 5 mol% | 75 |
| 2 | 10 mol% | 85 |
| 3 | 15 mol% | 82 |
Note: Data is representative and may vary based on specific reaction conditions.
Table 2: Effect of Reaction Temperature on Yield and Purity
| Entry | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 80 | 5 | 65 | 97 |
| 2 | 100 | 3 | 85 | 98 |
| 3 | 120 | 3 | 83 | 95 |
Note: Data is representative and may vary based on specific reaction conditions.
Experimental Protocols
Detailed Methodology for Knoevenagel Condensation
This protocol is adapted from a known synthesis of this compound.[2]
Materials:
-
3-Bromo-4-fluorobenzaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
Ethanol (for recrystallization)
-
Distilled water
-
Hydrochloric acid (for workup, if necessary)
Procedure:
-
To a round-bottom flask, add 3-Bromo-4-fluorobenzaldehyde (e.g., 5.0 g, 24.6 mmol), malonic acid (e.g., 5.6 g, 53.7 mmol), and pyridine (e.g., 11.4 mL).
-
Add a catalytic amount of piperidine (e.g., 0.5 mL, 4.9 mmol) to the reaction mixture.
-
Stir the reaction mixture at 100°C for 3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the pyridine.
-
Add distilled water to the residue, which should cause the product to precipitate.
-
Filter the solid product.
-
Recrystallize the crude solid from ethanol to obtain pure this compound as a white solid.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
Caption: Troubleshooting logic for low product purity.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. japsonline.com [japsonline.com]
- 8. Separation of Cinnamic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. HPLC Separation of Cinnamic Acid, Salicylic Acid, and Quercetin on Newcrom B Column | SIELC Technologies [sielc.com]
- 10. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side reactions and byproducts in 3-Bromo-4-fluorocinnamic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4-fluorocinnamic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of this compound
Question: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in the synthesis of this compound, particularly via the Knoevenagel condensation, can arise from several factors.[1] Consider the following troubleshooting steps:
-
Purity of Reactants:
-
3-Bromo-4-fluorobenzaldehyde: Impurities in the starting aldehyde can significantly impact the reaction. Ensure it is pure and free from oxidation byproducts.
-
Malonic Acid: Use high-purity malonic acid.
-
Solvents and Reagents: Ensure all solvents (e.g., pyridine, ethanol) and catalysts (e.g., piperidine) are anhydrous and of high quality. Moisture can inhibit the reaction.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is crucial. For the Knoevenagel condensation of 3-Bromo-4-fluorobenzaldehyde with malonic acid, a temperature of around 100°C is recommended.[2] Inadequate heating can lead to an incomplete reaction.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. A typical reaction time is around 3 hours.[2]
-
Mixing: Inadequate stirring can result in a heterogeneous reaction mixture and poor conversion.
-
-
Catalyst Activity:
Issue 2: Presence of Significant Impurities in the Product
Question: My final product contains significant impurities. What are the likely side reactions and byproducts, and how can I minimize them?
Answer: Several side reactions can lead to impurities in the synthesis of this compound. The nature of these byproducts depends on the synthetic route employed.
For Knoevenagel Condensation:
-
Unreacted Starting Materials: Incomplete reaction can leave unreacted 3-bromo-4-fluorobenzaldehyde and malonic acid in the product mixture.
-
Solution: Optimize reaction conditions (temperature, time, and catalyst amount) to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
-
Michael Addition Product: The desired product, an α,β-unsaturated acid, can potentially undergo a Michael addition with another molecule of malonic acid enolate.[3] This is more likely with strong bases.
-
Self-Condensation of Aldehyde: Aldehydes can undergo self-condensation, especially in the presence of a base.[1]
-
Solution: Use a weak base and control the reaction temperature.
-
For Perkin Reaction (Alternative Synthesis):
-
Formation of Dark, Resinous Byproducts: This is a common issue in Perkin reactions and is often due to the self-condensation of the aldehyde at high temperatures.[3]
-
Solution: Ensure the reaction temperature does not significantly exceed the optimal range and use purified 3-bromo-4-fluorobenzaldehyde.[3]
-
For Heck Reaction (Alternative Synthesis):
-
Homocoupling of the Aryl Halide: The 3-bromo-4-fluorophenyl halide can react with itself to form a biaryl compound.[3]
-
cis-Isomer Formation: While the trans-isomer (E-isomer) is generally favored, some conditions may lead to the formation of the cis-isomer (Z-isomer).[3]
Purification Strategy:
-
Recrystallization: The crude product can be effectively purified by recrystallization. Ethanol is a suitable solvent for recrystallizing this compound.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The Knoevenagel condensation is a widely used and effective method for the synthesis of this compound.[4] This reaction involves the condensation of 3-bromo-4-fluorobenzaldehyde with malonic acid in the presence of a basic catalyst like piperidine and a solvent such as pyridine.[2]
Q2: What is the expected yield and purity for the Knoevenagel condensation synthesis of this compound?
A2: A reported synthesis using 3-bromo-4-fluorobenzaldehyde and malonic acid gives a yield of approximately 55%.[2] Commercially available this compound typically has a purity of 98% or higher.[5]
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: The identity and purity of the final product can be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the structure of the molecule.
-
Melting Point: The melting point of pure this compound is in the range of 189-192°C.[6] A broad or depressed melting point indicates the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound.
Data Presentation
Table 1: Reactants and Conditions for Knoevenagel Condensation of this compound
| Reactant/Reagent | Molar Ratio / Amount (for 5.0 g of aldehyde) | Purpose |
| 3-Bromo-4-fluorobenzaldehyde | 1.0 eq (5.0 g) | Starting material |
| Malonic Acid | 2.2 eq (5.6 g) | Active methylene compound |
| Piperidine | 0.2 eq (0.5 mL) | Basic catalyst |
| Pyridine | Solvent (11.4 mL) | Reaction solvent and promotes decarboxylation |
| Temperature | 100°C | Reaction temperature |
| Reaction Time | 3 hours | Duration of reaction |
Data sourced from a representative experimental protocol.[2]
Table 2: Common Side Products and Byproducts in Cinnamic Acid Synthesis
| Synthesis Method | Common Side Products/Byproducts |
| Knoevenagel Condensation | Unreacted starting materials, Michael addition products, self-condensation products of the aldehyde.[1][3] |
| Perkin Reaction | Dark resinous materials from aldehyde self-condensation.[3] |
| Heck Reaction | Homocoupling of the aryl halide, cis-isomer of the cinnamic acid.[3] |
Experimental Protocols
Knoevenagel Condensation for the Synthesis of this compound [2]
-
To a reaction vessel, add 3-Bromo-4-fluorobenzaldehyde (5.0 g, 24.6 mmol), malonic acid (5.6 g, 53.7 mmol), and piperidine (0.5 mL, 4.9 mmol) to pyridine (11.4 mL).
-
Stir the reaction mixture at 100°C for 3 hours.
-
After 3 hours, concentrate the reaction mixture under reduced pressure to remove the pyridine.
-
To the resulting residue, add distilled water.
-
Filter the solid product.
-
Recrystallize the crude solid from ethanol to obtain pure this compound.
Visualizations
Diagram 1: Experimental Workflow for Knoevenagel Condensation
Caption: Workflow for the synthesis of this compound via Knoevenagel condensation.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision-making workflow for troubleshooting low product yield.
References
Technical Support Center: Purification of Crude 3-Bromo-4-fluorocinnamic Acid by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Bromo-4-fluorocinnamic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent system for the recrystallization of this compound?
A1: A mixed solvent system of ethanol and water is highly recommended. This compound is generally soluble in organic solvents like ethanol and insoluble in water. This differential solubility is ideal for recrystallization, as ethanol acts as the "good" solvent to dissolve the compound when hot, and water acts as the "bad" solvent (anti-solvent) to induce crystallization upon cooling. The optimal ratio of ethanol to water should be determined empirically through small-scale trials to maximize recovery and purity.
Q2: What are the potential impurities in crude this compound?
A2: The impurities can vary depending on the synthetic route. If the compound is synthesized via a Knoevenagel condensation or a Wittig reaction, common impurities may include unreacted starting materials, such as 3-bromo-4-fluorobenzaldehyde . Other potential impurities could be side products from the reaction or residual catalysts.
Q3: How can I determine the purity of my recrystallized this compound?
A3: The purity of the final product can be assessed by its melting point and chromatographic techniques. Pure this compound has a sharp melting point. A broad or depressed melting point range compared to the literature value indicates the presence of impurities. Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can also be used to check for the presence of impurities.
Q4: What is "oiling out," and how can I prevent it?
A4: "Oiling out" is the separation of the dissolved solute as a liquid oil rather than solid crystals. This can happen if the solution is supersaturated or if it cools too quickly. To prevent this, ensure a slow cooling rate by allowing the flask to cool to room temperature undisturbed before placing it in an ice bath. If oiling out occurs, reheat the solution to redissolve the oil, add a small amount of the "good" solvent (ethanol), and allow it to cool more slowly.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used. - The solution was not sufficiently saturated. - The cooling process was too rapid. | - Concentrate the solution by boiling off some of the solvent and allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure compound. - Ensure a slow cooling rate. |
| "Oiling Out" (Formation of an Oil Instead of Crystals) | - The solution is highly supersaturated. - The rate of cooling is too fast. - The presence of impurities is depressing the melting point of the mixture. | - Reheat the solution to dissolve the oil, add a small amount of the "good" solvent (ethanol), and allow it to cool slowly. - Ensure the flask is not disturbed during the initial cooling phase. - Consider a preliminary purification step if the crude material is highly impure. |
| Low Recovery of Purified Product | - Too much solvent was used, leading to significant loss of product in the mother liquor. - Premature crystallization occurred during hot filtration. - The crystals were washed with a solvent that was not ice-cold. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. - Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Colored Impurities in the Final Product | - Colored impurities from the crude material co-precipitated with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Data Presentation
| Solvent System | Temperature | Solubility of trans-Cinnamic Acid ( g/100g of solvent) | Qualitative Solubility of this compound |
| Water | 25°C | ~0.05 | Insoluble |
| Ethanol | 25°C | High | Soluble |
| Ethanol/Water mixtures | Varies | Solubility increases with a higher proportion of ethanol. | Soluble in hot mixtures, with solubility decreasing upon cooling and addition of water. |
Experimental Protocols
Recrystallization of this compound using an Ethanol/Water System
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Magnetic stir bar
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Inducing Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common recrystallization problems.
Troubleshooting poor solubility of 3-Bromo-4-fluorocinnamic acid in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3-Bromo-4-fluorocinnamic acid in various reaction media. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound exhibiting poor solubility?
The limited solubility of this compound stems from its molecular structure. Key contributing factors include:
-
Aromatic Nature : The presence of a phenyl ring makes the molecule relatively nonpolar.
-
Crystalline Solid State : As a crystalline solid, energy is required to break the crystal lattice before it can dissolve.[1][2]
-
Weakly Acidic Carboxyl Group : The carboxylic acid group can participate in hydrogen bonding, but its overall contribution to solubility in water is limited.[1][3] Like other carboxylic acids, its solubility is pH-dependent.[4][5]
-
Halogen Substituents : The bromine and fluorine atoms increase the molecular weight and can influence intermolecular interactions, affecting solubility.
Q2: What are the recommended solvents for dissolving this compound?
This compound is generally soluble in polar aprotic organic solvents and insoluble in water.[6][7] For specific quantitative data, it is recommended to perform a solubility test with your specific solvent and reaction conditions.
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Formula | Type | Reported Solubility |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble[6][8] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble[6] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble[5] |
| Ethanol | C₂H₆O | Polar Protic | Soluble[4] |
| Methanol | CH₄O | Polar Protic | Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Sparingly Soluble |
| Water | H₂O | Polar Protic | Insoluble[6][7] |
Note: "Soluble" and "Sparingly Soluble" are qualitative terms. The actual solubility can vary with temperature, purity, and the presence of other reagents.
Q3: How can I improve the solubility of this compound in my reaction medium?
If you are experiencing poor solubility, consider the following troubleshooting strategies. The workflow below provides a systematic approach to addressing this issue.
Caption: Troubleshooting workflow for poor solubility.
Q4: Can pH adjustment significantly improve solubility?
Yes, for carboxylic acids like this compound, pH plays a crucial role in solubility, particularly in protic or aqueous media.[4] The carboxylic acid group (-COOH) is weakly acidic. By adding a base, it can be deprotonated to form the more soluble carboxylate salt (-COO⁻).[5]
Caption: Effect of pH on carboxylic acid solubility.
Q5: I am running a Suzuki-Miyaura coupling reaction. What is a suitable solvent?
For Suzuki-Miyaura coupling reactions involving this compound, common solvent systems include Tetrahydrofuran (THF) or Dimethylformamide (DMF).[6] These solvents are effective at dissolving the acid and other reaction components. Often, a mixture with water is used to dissolve the inorganic base (e.g., potassium carbonate).[6]
Q6: What safety precautions should I take?
This compound is considered hazardous.[6] It may cause skin irritation, serious eye irritation, and respiratory issues upon exposure.[6][7] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Consult the Safety Data Sheet (SDS) for detailed information.[2][7]
Experimental Protocols
Protocol 1: General Solubility Testing
This protocol outlines a method to determine the qualitative solubility of this compound in a chosen solvent.
Materials:
-
This compound
-
Selected organic solvent (e.g., DMF, THF, DMSO)
-
Small vial (e.g., 2 mL) with a cap
-
Vortex mixer or sonicator
-
Spatula and analytical balance
Methodology:
-
Preparation: Weigh approximately 5 mg of this compound and place it into a clean, dry vial.
-
Solvent Addition: Add 0.5 mL of the selected solvent to the vial. This creates an initial concentration of ~10 mg/mL.
-
Mixing: Tightly cap the vial and vortex the mixture for 30-60 seconds. If a vortexer is insufficient, place the vial in a sonicator bath for 2-5 minutes.
-
Observation: Visually inspect the solution against a light and dark background.
-
Soluble: The solution is clear with no visible solid particles.
-
Sparingly Soluble: Some solid remains, but a significant portion has dissolved.
-
Insoluble: The majority of the solid has not dissolved.
-
-
Heating (Optional): If the compound is not soluble at room temperature, gently warm the vial to 40-50°C and observe any change in solubility.
Protocol 2: Improving Solubility via pH Adjustment
This protocol is for reactions where the formation of a carboxylate salt is compatible with the reaction chemistry.
Materials:
-
Reaction vessel with this compound and solvent
-
Non-nucleophilic base (e.g., sodium bicarbonate, potassium carbonate, triethylamine)
-
Stir plate and stir bar
Methodology:
-
Initial Setup: Suspend the this compound in the chosen reaction solvent in the reaction vessel with stirring.
-
Base Addition: Slowly add a suitable non-nucleophilic base portion-wise or dropwise. Use a molar equivalent or a slight excess relative to the this compound.
-
Observation: Continue stirring and observe the dissolution of the solid. The formation of the carboxylate salt should lead to a clear, homogeneous solution.
-
Proceed with Reaction: Once the acid has fully dissolved, proceed with the addition of other reagents as required by your reaction protocol.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. fishersci.com [fishersci.com]
- 3. Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties [chemicalnote.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy this compound (EVT-1181120) | 160434-49-1 [evitachem.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. reddit.com [reddit.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: 3-Bromo-4-fluorocinnamic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using 3-Bromo-4-fluorocinnamic acid in chemical synthesis, with a particular focus on preventing dehalogenation as a side reaction in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom, leading to the formation of 4-fluorocinnamic acid. This is problematic as it consumes your starting material, reduces the yield of the desired coupled product, and introduces a significant impurity that can be difficult to separate due to its structural similarity to both the starting material and the desired product.
Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: Dehalogenation in these reactions is primarily caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These species can arise from various sources, including:
-
Bases: Strong alkoxide bases (e.g., sodium tert-butoxide) can undergo β-hydride elimination, generating Pd-H.
-
Solvents: Protic solvents like alcohols or residual water in aprotic polar solvents like DMF can act as hydride sources.
-
Reagents: Impurities in the boronic acid (in Suzuki coupling) or the alkyne (in Sonogashira coupling) can sometimes contribute to the formation of hydride intermediates.
-
Reaction Conditions: High temperatures and prolonged reaction times can increase the rate of dehalogenation.
Q3: How can I detect the formation of the dehalogenated byproduct, 4-fluorocinnamic acid?
A3: The presence of 4-fluorocinnamic acid can be identified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically have a different Rf value compared to the starting material and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method to identify and quantify the dehalogenated byproduct by its mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude reaction mixture will show a new aromatic proton signal in the region where the bromine atom was previously located.
Troubleshooting Guides
Minimizing Dehalogenation in Suzuki Coupling
The Suzuki coupling is a versatile method for forming carbon-carbon bonds. However, with substrates like this compound, dehalogenation can be a significant issue. Below is a guide to help you troubleshoot and optimize your reaction conditions.
Experimental Protocol: General Procedure for Suzuki Coupling
A mixture of this compound (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst (1-5 mol%), a ligand (if required), and a base (2.0-3.0 mmol) in a suitable solvent (5-10 mL) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS.
Troubleshooting Table: Suzuki Coupling
| Issue | Potential Cause | Recommended Solution |
| Significant formation of 4-fluorocinnamic acid | Base Selection: Strong bases like NaOtBu or NaOH can promote dehalogenation. | Switch to weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1][2][3][4] These are less likely to act as hydride donors. |
| Catalyst/Ligand System: Highly active catalysts can sometimes favor dehalogenation. | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can accelerate the desired reductive elimination step over the dehalogenation pathway. Consider using a pre-catalyst to ensure a well-defined active species. | |
| Solvent Choice: Protic solvents or water in aprotic solvents can be a source of hydrides. | Use anhydrous aprotic solvents like dioxane or toluene. If an aqueous co-solvent is necessary, use degassed water and minimize its amount. | |
| High Temperature: Elevated temperatures can increase the rate of dehalogenation. | Screen lower reaction temperatures (e.g., starting from 60-80 °C) and monitor the reaction closely to avoid prolonged heating after the starting material is consumed. |
Quantitative Data Summary: Effect of Base on a Model Suzuki Coupling
The following table illustrates the impact of different bases on the yield of a representative Suzuki coupling reaction. While this data is for a model system, the trend is generally applicable to substrates like this compound.
| Base | Solvent | Temperature (°C) | Time (h) | Yield of Coupled Product (%) | Reference |
| K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [5] |
| K₂CO₃ | DME/H₂O | 80 | 16 | 88 | [5] |
| Cs₂CO₃ | Dioxane | 100 | 10 | 92 | [5] |
| Na₂CO₃ | EtOH/H₂O | 78 | 12 | 85 | [3] |
| NaOH | Toluene/H₂O | 100 | 12 | 65 | [1] |
| Et₃N | DMF | 90 | 24 | 55 | [1] |
Note: Yields are illustrative and will vary depending on the specific boronic acid and reaction conditions used.
Preventing Dehalogenation in Heck Coupling
The Heck reaction is a powerful tool for the arylation of alkenes. When using this compound, careful optimization is necessary to suppress the formation of the dehalogenated byproduct.
Experimental Protocol: General Procedure for Heck Coupling
A mixture of this compound (1.0 mmol), the alkene (1.2-1.5 mmol), a palladium catalyst (1-5 mol%), a ligand (if required), and a base (1.5-2.5 mmol) in a suitable solvent (5-10 mL) is heated under an inert atmosphere.
Troubleshooting Table: Heck Coupling
| Issue | Potential Cause | Recommended Solution |
| High levels of 4-fluorocinnamic acid detected | Base Selection: Strong organic bases can contribute to dehalogenation. | Use inorganic bases like NaOAc or K₂CO₃.[6] Triethylamine (Et₃N) can sometimes be effective, but should be used with caution and at lower temperatures. |
| Catalyst Choice: The choice of palladium source and ligand is critical. | Phosphine-free catalyst systems, such as Pd(OAc)₂, can be effective.[7] If using a phosphine ligand, consider bulky ligands that favor the desired reaction pathway. | |
| Solvent Effects: Polar aprotic solvents at high temperatures can promote side reactions. | Consider using less polar solvents like toluene or dioxane. If using DMF or DMAc, ensure they are anhydrous and use the lowest effective temperature. | |
| Reaction Temperature: High temperatures accelerate dehalogenation. | Optimize the reaction temperature. Start with milder conditions (e.g., 80-100 °C) and increase only if the reaction is sluggish. |
Suppressing Dehalogenation in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. With this compound, the primary challenge is to achieve efficient coupling without significant hydrodehalogenation.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) and a terminal alkyne (1.1-1.5 mmol) in a suitable solvent (e.g., THF, dioxane, or an amine), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 0.5-2 mol%), and a base (e.g., Et₃N, DIPEA) are added. The reaction is typically stirred at room temperature to moderate heat.
Troubleshooting Table: Sonogashira Coupling
| Issue | Potential Cause | Recommended Solution |
| Formation of 4-fluorocinnamic acid byproduct | High Temperature: Elevated temperatures can lead to dehalogenation, especially with less reactive alkynes. | Most Sonogashira couplings can be performed at room temperature.[8][9] Avoid high temperatures unless necessary for substrate activation. |
| Base/Solvent System: The amine base often serves as the solvent. Impurities or degradation of the amine can be a source of hydrides. | Use a high-purity, freshly distilled amine base/solvent. Consider using a co-solvent like THF or dioxane to allow for lower reaction temperatures. | |
| Catalyst System: The choice of palladium catalyst and the presence of a copper co-catalyst are important. | Bulky, electron-rich phosphine ligands can be beneficial.[10] In some cases, a copper-free Sonogashira protocol may reduce side reactions. |
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Competing Reaction Pathways
This diagram illustrates the desired cross-coupling pathway versus the undesired dehalogenation side reaction. The formation of a palladium-hydride intermediate is the key branch point leading to the dehalogenated byproduct.
Caption: Catalytic cycle showing the desired cross-coupling versus dehalogenation.
Diagram 2: Troubleshooting Workflow
This workflow provides a logical sequence of steps to follow when encountering significant dehalogenation in your reaction.
Caption: A step-by-step guide to troubleshooting dehalogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Challenges in the scale-up synthesis of 3-Bromo-4-fluorocinnamic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 3-Bromo-4-fluorocinnamic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of this compound, primarily via the Knoevenagel-Doebner condensation of 3-Bromo-4-fluorobenzaldehyde and malonic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inadequate reaction temperature: The reaction may be too slow at lower temperatures. 2. Poor quality of reagents: Impurities in 3-Bromo-4-fluorobenzaldehyde or malonic acid can inhibit the reaction. 3. Inefficient catalyst: The base catalyst (e.g., piperidine, pyridine) may be old or impure. 4. Insufficient reaction time: The reaction may not have reached completion. | 1. Optimize temperature: Gradually increase the reaction temperature, monitoring for product formation and by-product generation. For Knoevenagel-Doebner reactions, temperatures are typically in the range of 80-120°C. 2. Use high-purity reagents: Ensure the purity of starting materials through appropriate analytical techniques (e.g., NMR, GC-MS) and purify if necessary. 3. Use fresh catalyst: Use freshly opened or purified catalyst. Consider alternative catalysts such as morpholine in a solvent like toluene for improved safety and scalability.[1][2] 4. Monitor reaction progress: Use TLC or HPLC to monitor the reaction until the starting material is consumed. |
| Formation of Impurities/By-products | 1. Side reactions: Self-condensation of the aldehyde or Michael addition of malonic acid to the product can occur. 2. Decarboxylation of the product: At elevated temperatures, the desired cinnamic acid derivative can decarboxylate to form 3-bromo-4-fluorostyrene.[3] 3. Reaction with solvent: Pyridine, if used as a solvent, can sometimes participate in side reactions. | 1. Control stoichiometry and addition rate: Use a slight excess of malonic acid and add the catalyst slowly to the reaction mixture. 2. Optimize temperature and catalyst loading: Lowering the reaction temperature and using a catalytic amount of a weaker base can minimize decarboxylation.[3] 3. Consider alternative solvents: Toluene is a viable alternative to pyridine for scale-up, offering a better safety profile and potentially cleaner reaction.[1][2] |
| Poor Product Crystallization/Isolation | 1. Presence of impurities: Impurities can inhibit crystal formation or lead to the formation of an oil. 2. Inappropriate solvent for crystallization: The chosen solvent may not provide the optimal solubility profile for crystallization. 3. Rapid cooling: Cooling the reaction mixture too quickly can lead to the formation of small, impure crystals or an amorphous solid. | 1. Purify crude product: If significant impurities are present, consider a purification step such as column chromatography before crystallization. 2. Screen crystallization solvents: Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water) to find the optimal conditions for crystallization. 3. Control cooling rate: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of large, pure crystals. |
| Exothermic Reaction During Quench | 1. Reaction with pyridine: Quenching a reaction mixture containing pyridine with aqueous acid can be highly exothermic.[1] | 1. Slow addition of quenching agent: Add the aqueous acid slowly to the reaction mixture with efficient stirring and external cooling. 2. Use alternative solvent: Using a non-basic solvent like toluene can mitigate this issue.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most common and scalable method is the Knoevenagel-Doebner condensation of 3-Bromo-4-fluorobenzaldehyde with malonic acid, typically using a basic catalyst like piperidine in a solvent such as pyridine or toluene.[1][4]
Q2: What are the main challenges in scaling up the Knoevenagel-Doebner condensation for this synthesis?
The main challenges during scale-up include:
-
Heat management: The reaction can be exothermic, especially during the quench if pyridine is used as a solvent.[1]
-
Reagent handling: Pyridine and piperidine are toxic and have unpleasant odors, making their handling on a large scale challenging.
-
Product isolation and purification: Achieving high purity on a large scale can be difficult due to potential by-products and the need for efficient crystallization.
-
Controlling decarboxylation: The desired product can decarboxylate at higher temperatures, reducing the yield.[3]
Q3: Are there safer alternatives to pyridine and piperidine for the scale-up synthesis?
Yes, a study on a similar transformation has shown that replacing pyridine with toluene and piperidine with morpholine can lead to a safer and more scalable process with good yields.[1][2]
Q4: How can I minimize the formation of the decarboxylated by-product, 3-bromo-4-fluorostyrene?
To minimize decarboxylation, it is crucial to carefully control the reaction temperature and the amount of base used. Lowering the reaction temperature and using a catalytic amount of a weaker base can significantly reduce the formation of this impurity.[3]
Q5: What is a suitable work-up procedure for this reaction on a larger scale?
After reaction completion, the mixture is typically cooled and then acidified with an aqueous acid (e.g., HCl) to precipitate the product. The solid product is then collected by filtration, washed with water to remove inorganic salts and residual solvent, and then dried. Recrystallization from a suitable solvent system like ethanol/water can be used for further purification.
Data Presentation
Table 1: Comparison of Catalysts for Knoevenagel-Doebner Condensation
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Piperidine | Pyridine | 100 | 3 | ~70-80 | Standard lab-scale conditions. |
| Pyrrolidine | Pyridine | 100 | 3 | Potentially higher than piperidine | May offer higher conversion rates.[5][6] |
| Morpholine | Toluene | 110 | 5 | ~90 | A safer and more scalable alternative to pyridine/piperidine.[1] |
| β-Alanine | Pyridine | 100 | 4 | ~70 | An amino acid catalyst. |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Experimental Protocols
Key Experiment: Scale-up Synthesis of this compound via Knoevenagel-Doebner Condensation
Materials:
-
3-Bromo-4-fluorobenzaldehyde
-
Malonic acid
-
Pyridine (or Toluene)
-
Piperidine (or Morpholine)
-
Hydrochloric acid (aqueous solution)
-
Ethanol
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Water
Procedure:
-
To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3-Bromo-4-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq).
-
Add pyridine (or toluene) as the solvent (approx. 5-10 volumes relative to the aldehyde).
-
Slowly add the catalyst, piperidine (0.1 eq) or morpholine (0.2 eq), to the stirred mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110°C) and maintain for the required time (typically 3-5 hours). Monitor the reaction progress by TLC or HPLC.
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Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add the reaction mixture to a stirred aqueous solution of hydrochloric acid to precipitate the crude product.
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Filter the solid product and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
Interpreting complex NMR spectra of 3-Bromo-4-fluorocinnamic acid derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4-fluorocinnamic acid and its derivatives. The focus is on interpreting complex Nuclear Magnetic Resonance (NMR) spectra.
Frequently Asked Questions (FAQs)
Q1: What are the expected signals in a standard ¹H NMR spectrum of (E)-3-Bromo-4-fluorocinnamic acid?
A1: The ¹H NMR spectrum is characterized by signals from three distinct regions: the aromatic ring, the vinyl group, and the carboxylic acid.
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Aromatic Protons (6.5 - 8.5 ppm): Due to the substitution pattern, you will observe three protons on the aromatic ring. Their signals will be complex multiplets due to proton-proton (³JHH, ⁴JHH) and proton-fluorine (²JHF, ³JHF, ⁴JHF) couplings.[1]
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Vinyl Protons (6.0 - 8.0 ppm): The two protons on the carbon-carbon double bond (Hα and Hβ) will appear as doublets. For the trans or (E)-isomer, the coupling constant (³JHH) between these protons is typically large, around 16 Hz, which is a key diagnostic feature.[2][3] The β-proton, being closer to the aromatic ring, usually appears at a lower field (more deshielded) than the α-proton.
-
Carboxylic Acid Proton (10 - 13 ppm): The acidic proton of the -COOH group typically appears as a broad singlet at a very downfield chemical shift.[3] This peak may exchange with deuterium if D₂O is added to the sample, causing it to disappear from the spectrum.[4]
Q2: How do the bromine and fluorine substituents complicate the ¹H NMR spectrum?
A2: Halogens introduce specific complexities:
-
Fluorine (¹⁹F): As a spin-½ nucleus, fluorine couples to nearby protons through bonds, resulting in signal splitting.[1] These couplings can occur over two bonds (²JHF), three bonds (³JHF), and even longer ranges. The magnitudes of H-F coupling constants can be significant, leading to complex and often overlapping multiplets in the aromatic region.[1]
-
Bromine (⁷⁹Br, ⁸¹Br): Bromine isotopes have nuclear spins greater than ½ and are thus quadrupolar nuclei.[1] These nuclei typically undergo very rapid relaxation. This rapid relaxation often decouples the bromine from adjacent protons, meaning you usually do not see a clear splitting pattern from H-Br coupling. Instead, the primary effect can be the broadening of the signal for the proton attached to the bromine-bearing carbon.[1]
Q3: The aromatic region of my spectrum is just an unresolvable multiplet. What can I do?
A3: This is a common issue due to the similar chemical environments and multiple coupling interactions.
-
Higher Field Strength: Acquiring the spectrum on a spectrometer with a higher magnetic field (e.g., moving from 400 MHz to 700 MHz) will increase the chemical shift dispersion in Hertz, which can help separate the overlapping signals.[1]
-
Change NMR Solvent: Using a different deuterated solvent (e.g., switching from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of the protons enough to resolve the signals.[4]
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2D NMR: Techniques like ¹H-¹H COSY can help identify which protons are coupled to each other, even within a complex multiplet.
Q4: How can I use ¹³C NMR to confirm my structure?
A4: ¹³C NMR is crucial for confirming the carbon skeleton.
-
Chemical Shifts: Carbons in different environments appear at characteristic chemical shifts. Aromatic carbons are typically found between 110-150 ppm, while the carbonyl carbon of the carboxylic acid is much further downfield (165-180 ppm).[5][6]
-
Carbon-Fluorine Coupling: The most significant feature will be the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine atom, which splits its signal into a doublet. Smaller two-bond (²JCF) and three-bond (³JCF) couplings may also be observed for other carbons.
-
Quaternary Carbons: The carbons attached to the bromine (C-3), fluorine (C-4), and the vinyl group (C-1) are quaternary and will typically show weaker signals than the protonated carbons.[6]
Q5: What are the best 2D NMR experiments for full structural assignment?
A5: For unambiguous assignment, a combination of 2D NMR experiments is recommended.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons they are directly attached to (one-bond C-H correlations).[7] It is highly effective for assigning the protonated carbons in the aromatic and vinyl regions.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[7] It is essential for identifying the connectivity between different parts of the molecule, for instance, connecting the vinyl protons to the aromatic ring and the carbonyl carbon.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over two or three bonds). It is useful for tracing the proton network within the aromatic ring and confirming the relationship between the two vinyl protons.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad Peaks | 1. Poor shimming of the magnetic field.2. Sample is too concentrated or contains paramagnetic impurities.3. Quadrupolar broadening from the bromine atom.[1] | 1. Re-shim the spectrometer.[1]2. Dilute the sample or filter it to remove particulates.[9]3. This is an intrinsic property; signal broadening for the proton at C-2 may be unavoidable. |
| Overlapping Aromatic Signals | 1. Insufficient magnetic field strength.2. Accidental chemical shift equivalence.[1] | 1. Use a higher-field NMR spectrometer.[1]2. Try a different solvent (e.g., benzene-d₆, acetone-d₆) to induce different chemical shifts.[4] |
| Unexpected Peaks in Spectrum | 1. Residual non-deuterated solvent or impurities in the solvent.2. Spinning sidebands from imperfect sample tube spinning or shimming.3. Contaminants from the reaction or purification process (e.g., ethyl acetate). | 1. Check a chart of common NMR solvent impurities.[1]2. Re-shim the spectrometer or reduce the spinning rate. These are symmetrical peaks around a large signal.[1]3. Improve purification. Ethyl acetate can sometimes be removed by dissolving the sample in dichloromethane and re-evaporating several times.[4] |
| No Carboxylic Acid (-COOH) Peak | 1. The proton has exchanged with deuterium from trace amounts of D₂O in the solvent.2. The compound is in its salt form (carboxylate). | 1. Use fresh, anhydrous deuterated solvent.2. Acidify the sample slightly if a salt is suspected. |
| Incorrect Peak Integrals | 1. Incomplete relaxation of nuclei between scans (especially for quaternary carbons in ¹³C NMR).2. Overlapping peaks are being integrated together. | 1. Increase the relaxation delay (d1) in the acquisition parameters.2. Use deconvolution/peak fitting software or rely on 2D data for assignments. |
Quantitative Data Summary
The following tables provide estimated ¹H and ¹³C NMR data for (E)-3-Bromo-4-fluorocinnamic acid in a common solvent like DMSO-d₆. Actual values may vary based on solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant(s) (J) in Hz |
| Hα (vinyl) | ~6.6 | d | ³JHH ≈ 16 |
| Hβ (vinyl) | ~7.6 | d | ³JHH ≈ 16 |
| H-2 | ~8.1 | d | ⁴JHH ≈ 2.5, ³JHF ≈ 7-8 |
| H-5 | ~7.5 | t | ³JHH ≈ 8.5, ²JHF ≈ 8.5 |
| H-6 | ~7.8 | dd | ³JHH ≈ 8.5, ⁴JHF ≈ 5 |
| COOH | ~12.7 | br s | - |
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Chemical Shift (δ) ppm | Multiplicity (from ¹⁹F) | Coupling Constant(s) (J) in Hz |
| Cα (vinyl) | ~121 | d | ³JCF ≈ 2-3 |
| Cβ (vinyl) | ~142 | d | ⁴JCF ≈ 1-2 |
| C-1 | ~134 | d | ³JCF ≈ 3-4 |
| C-2 | ~130 | d | ⁴JCF ≈ 1-2 |
| C-3 | ~120 | d | ²JCF ≈ 15-20 |
| C-4 | ~160 | d | ¹JCF ≈ 250 |
| C-5 | ~118 | d | ²JCF ≈ 21 |
| C-6 | ~132 | d | ³JCF ≈ 6-7 |
| C=O | ~167 | s | - |
Experimental Protocols
Protocol 1: Standard Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of the this compound derivative for a ¹H NMR spectrum, or 20-50 mg for a ¹³C NMR spectrum.[9]
-
Choose Solvent: Select a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Acetone-d₆) in which the compound is fully soluble.[2]
-
Dissolve Sample: Transfer the solid to a small vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[9] Use a vortex mixer or sonication to ensure complete dissolution.
-
Filter and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Cap and Label: Cap the NMR tube and label it clearly.
Protocol 2: Acquisition of 2D HSQC/HMBC Spectra
-
Acquire 1D Spectra: First, acquire standard ¹H and ¹³C spectra to determine the spectral width required for each nucleus.
-
Load Experiment: Load the standard HSQC or HMBC pulse program parameters.[10]
-
Set Spectral Widths: Set the spectral width in the F2 dimension (¹H) and F1 dimension (¹³C) based on the 1D spectra.
-
Set Coupling Constant:
-
Acquisition: Set the number of scans (NS) and increments (NI) to achieve the desired signal-to-noise ratio and resolution. HMBC often requires more scans than HSQC due to its lower sensitivity.[1] Start the acquisition.
-
Processing: Process the data using a sine-bell or other appropriate window function, followed by Fourier transformation in both dimensions. Phase the spectrum if required (HSQC is often phase-sensitive).[10]
Visualizations
Caption: Standard experimental workflow for NMR analysis.
Caption: Key coupling relationships in the aromatic system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Interpretation of the H1-NMR Spectrum of Cinnamic Acid | Filo [askfilo.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. magritek.com [magritek.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Improving the stability of 3-Bromo-4-fluorocinnamic acid under storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the storage stability of 3-Bromo-4-fluorocinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented, based on the general behavior of cinnamic acid derivatives, the primary degradation pathways are likely to be:
-
Photodegradation: Exposure to ultraviolet (UV) radiation can lead to cis-trans isomerization of the double bond and potentially other photolytic reactions.[1]
-
Oxidation: The presence of oxidizing agents or exposure to air over time can lead to oxidative degradation. While this compound lacks the hydroxyl groups that make other cinnamic acid derivatives highly susceptible to oxidation, this pathway should still be considered.[1]
-
Microbial Degradation: In non-sterile solutions or formulations, microorganisms can potentially metabolize the compound.[1]
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost.[1]
Q2: How does pH affect the stability and solubility of this compound in solutions?
A2: The pH of a solution has a significant impact on both the solubility and stability of cinnamic acid derivatives.[1] As a weak acid, this compound's solubility is pH-dependent; it will be more soluble at a pH above its pKa.[1] However, a higher pH can sometimes accelerate oxidative degradation for some derivatives.[1] Conversely, a lower pH might improve stability against oxidation but could lead to precipitation.[1] Therefore, an optimal pH that balances solubility and stability is crucial for any solution-based application.
Q3: What are the recommended storage conditions for solid this compound?
A3: For solid this compound, it is recommended to store it in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong bases.[2][3] Some suppliers recommend storage at 4°C, while others suggest ambient storage.[4][5] For long-term storage, refrigeration at 4°C is a prudent measure to minimize potential degradation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and storage of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration of Solid Compound | Oxidation or presence of impurities. | - Store the compound under an inert atmosphere (e.g., argon or nitrogen).- Ensure the storage container is tightly sealed and opaque to protect from light and air.- Re-purify the material if necessary. |
| Precipitation in Solution | pH is below the pKa, leading to reduced solubility. | - Adjust the pH of the solution to be slightly above the pKa of the compound to increase solubility.[1]- Be cautious as a higher pH may impact stability.[1] |
| Loss of Potency in Experiments | Degradation of the compound due to improper storage or handling. | - Prepare solutions fresh before use.- If stock solutions are necessary, store them protected from light at a low temperature (e.g., -20°C).- Perform a stability study to determine the acceptable storage duration for your specific formulation. |
| Inconsistent Experimental Results | Potential cis-trans isomerization due to light exposure. | - Handle the compound and its solutions in a laboratory with minimized UV light exposure (e.g., using amber glassware or light-blocking films).- Analyze samples by HPLC to check for the presence of isomers. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol provides a general method to assess the stability of this compound. Method optimization will be required for specific formulations.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
This compound reference standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
Trifluoroacetic acid (TFA) or acetic acid.
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Determined by UV-Vis scan of the compound (typically around 280 nm for cinnamic acid derivatives).
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Prepare samples of this compound that have been subjected to storage conditions at a concentration within the calibration curve range.
4. Analysis:
-
Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the test samples.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Assess stability by comparing the initial concentration (time zero) to the concentration at various time points under different storage conditions. Look for the appearance of new peaks, which may indicate degradation products.
Visualizations
References
Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions of 3-Bromo-4-fluorocinnamic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of catalyst loading for cross-coupling reactions of 3-Bromo-4-fluorocinnamic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the cross-coupling of this compound, with a focus on problems related to catalyst loading.
Issue 1: Low or No Product Yield
A low or non-existent yield of the desired coupled product is a frequent challenge. A systematic approach to troubleshooting is recommended.
| Potential Cause | Troubleshooting Strategy |
| Catalyst Inactivity or Degradation | The palladium catalyst, especially the active Pd(0) species, can be sensitive to air and moisture. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1][2] Use freshly opened or properly stored catalyst. Consider using more air- and moisture-stable pre-catalysts, such as Buchwald's G3 palladacycles.[1] |
| Insufficient Catalyst Loading | For challenging substrates like this compound, which has both electron-withdrawing groups and a potentially coordinating carboxylate group, a higher initial catalyst loading might be necessary. Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%) to assess the impact on conversion.[3] |
| Inappropriate Ligand Choice | The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often more effective than standard ligands like PPh₃.[4] |
| Suboptimal Base or Solvent | The choice of base is critical for activating the boronic acid partner. For substrates with acidic protons, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[1] The solvent system (e.g., dioxane/water, toluene/water) must be appropriate to solubilize all reaction components, including the deprotonated cinnamic acid salt.[1][5] |
| Low Reaction Temperature | Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at lower temperatures, a gradual increase (e.g., to 80-110 °C) may be beneficial.[5] |
Issue 2: Significant Formation of Byproducts
The presence of byproducts can complicate purification and reduce the yield of the desired product.
| Side Reaction | Potential Cause & Troubleshooting Strategy |
| Homocoupling | The coupling of two boronic acid molecules (Ar'-Ar') or two aryl bromide molecules (Ar-Ar) can occur. This is often promoted by the presence of oxygen or if the transmetalation step is slow. Solution: Ensure the reaction is thoroughly degassed. Optimizing the base and temperature can facilitate the desired cross-coupling over homocoupling.[1] For Sonogashira couplings, switching to a copper-free protocol can minimize alkyne homocoupling. |
| Protodeboronation | This is the replacement of the boronic acid group with a hydrogen atom (Ar'-H). It is often caused by excess water or prolonged heating. Solution: Use a slight excess (1.1–1.2 equivalents) of the boronic acid. Ensure solvents are anhydrous if the reaction is sensitive to water, and avoid unnecessarily long reaction times.[1] |
| Hydrodehalogenation | The bromo-substituent on the cinnamic acid is replaced by a hydrogen atom. Solution: This can be a sign of catalyst deactivation pathways. Optimizing the ligand and ensuring an efficient catalytic cycle can help minimize this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the cross-coupling of this compound?
A: For initial screening, a catalyst loading of 1-5 mol% of the palladium source is a common starting point.[2][3] For more challenging or electron-deficient substrates, starting at the higher end of this range (e.g., 3-5 mol%) may be beneficial.[3]
Q2: How can I reduce the catalyst loading for a more cost-effective process?
A: To reduce catalyst loading, consider using highly active catalyst systems. This often involves a combination of a palladium precursor (like Pd(OAc)₂) with a specialized, bulky, and electron-rich phosphine ligand (such as SPhos or XPhos).[4] Once a reliable yield is achieved, you can systematically decrease the catalyst loading in subsequent experiments (e.g., from 2 mol% to 1 mol%, then 0.5 mol%) to find the minimum required amount.
Q3: How do the functional groups on this compound affect the cross-coupling reaction?
A: The molecule has three key features that can influence the reaction:
-
Aryl Bromide: The C-Br bond is the site of oxidative addition. The fluorine and cinnamic acid moieties are electron-withdrawing, which can facilitate this step.
-
Carboxylic Acid: Under basic reaction conditions, this group will be deprotonated to a carboxylate. This can affect the substrate's solubility and potentially coordinate with the palladium catalyst, possibly inhibiting its activity. Careful selection of the solvent and base is crucial to manage this.[1]
-
Alkene: The double bond of the cinnamic acid is generally stable under these conditions but could potentially undergo side reactions like isomerization or reduction depending on the specific catalyst and conditions used.
Q4: Can the carboxylic acid group be protected to improve the reaction outcome?
A: Yes, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a viable strategy if solubility issues or catalyst inhibition by the carboxylate are suspected to be major problems.[1] However, this adds extra steps to the synthesis (protection and deprotection), so it is often preferable to find conditions that tolerate the free carboxylic acid.
Q5: What is the role of the ligand-to-palladium ratio?
A: The ligand-to-palladium ratio is a critical parameter. For monodentate phosphine ligands, a ratio of 2:1 to 4:1 is often used to ensure the formation of the active catalytic species and prevent catalyst decomposition. For bidentate ligands, a 1:1 to 1.2:1 ratio is typical.
Data Presentation
The following table summarizes the effect of catalyst loading on the yield of Suzuki-Miyaura cross-coupling reactions for substrates structurally similar to this compound. This data is intended to be illustrative of general trends.
| Substrate | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Amino-3-bromobenzoic acid | Pd(PPh₃)₄ | 3 - 5 | K₂CO₃ | Dioxane/Water | 100 | ~85 |
| 3-Bromobenzoic acid | [PdCl₂(NH₂CH₂COOH)₂] | 0.1 | K₂CO₃ | Water | RT | High |
| 4-Bromoacetophenone | Pd/C | 3 | K₂CO₃ | Water/Ethanol | 80 | 100 |
| 4-Bromoacetophenone | Pd/C | 0.5 | K₂CO₃ | Water/Ethanol | 80 | ~80 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | 5 | K₃PO₄ | 1,4-Dioxane | 80 | Good |
Note: Yields are highly dependent on the specific coupling partners and reaction conditions.
Experimental Protocols
Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the optimization of the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
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Ligand (e.g., SPhos, 4 mol%)
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Base (e.g., K₃PO₄, 3.0 equiv)
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Anhydrous, degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base (ensure the base is finely powdered).
-
Inerting: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas.
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst and ligand, and add them to the reaction flask under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent system to the reaction flask via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and adjust the pH to ~2-3 with 1N HCl to protonate the carboxylic acid. Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
References
Technical Support Center: Catalyst Removal from 3-Bromo-4-fluorocinnamic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of residual catalyst from 3-Bromo-4-fluorocinnamic acid products.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing residual palladium from this compound?
A1: The most prevalent and effective methods for removing residual palladium from cinnamic acid derivatives and other organic compounds include:
-
Adsorption: This involves using solid-supported materials that bind to the palladium catalyst. Common adsorbents are activated carbon and specialized metal scavengers. Metal scavengers are often silica- or polymer-based and are functionalized with groups that have a high affinity for palladium, such as thiol, amine, or trimercaptotriazine (TMT) moieties.[1][2]
-
Crystallization: This is a powerful purification technique for solid products like this compound. As the product crystallizes from a solution, the palladium impurities are left behind in the mother liquor.[1]
-
Filtration: For heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), filtration through a pad of a filter aid like Celite® can effectively remove the solid catalyst particles.[3]
-
Column Chromatography: This technique separates the desired product from the catalyst and other impurities based on their different affinities for the stationary phase.[4]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a phase that is separate from the product.[1]
Q2: How do I choose the best palladium removal method for my this compound?
A2: The optimal method depends on several factors:
-
The nature of the palladium species: Is it a homogeneous (dissolved) or heterogeneous (solid) catalyst? Filtration is suitable for heterogeneous catalysts, while adsorption and crystallization are better for homogeneous ones.[1]
-
The properties of your product: Consider the solubility and stability of this compound in different solvents.
-
The desired level of purity: For pharmaceutical applications, very low levels of residual palladium are required, often necessitating the use of highly efficient methods like metal scavengers.[5]
-
Scale of the reaction: Some methods are more scalable than others. For example, using scavenger cartridges can be more practical for larger scale operations.[2]
Q3: What are the acceptable limits for residual palladium in active pharmaceutical ingredients (APIs)?
A3: Regulatory bodies such as the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in pharmaceutical products. For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration, which translates to a concentration limit of 10 ppm for a drug with a maximum daily dose of 10 grams. For parenteral (injectable) drugs, the limit is much stricter at 1 ppm.
Troubleshooting Guides
This section addresses common issues encountered during the removal of residual palladium from this compound.
Problem 1: Low efficiency of palladium removal using scavengers.
-
Possible Cause: Incorrect scavenger selection. The effectiveness of a scavenger can depend on the oxidation state of the palladium.
-
Solution: Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0). It is advisable to screen a small panel of different scavengers to find the most effective one for your specific reaction conditions.[6]
-
-
Possible Cause: Insufficient scavenger loading or contact time.
-
Solution: Optimize the amount of scavenger used and the reaction time. While many scavengers work at room temperature, gentle heating can sometimes improve performance. Monitor the palladium concentration over time to determine the optimal duration.[6]
-
-
Possible Cause: Poor mass transfer.
-
Solution: Ensure vigorous stirring to maximize the contact between the scavenger and the dissolved palladium species. For larger scale reactions, a rotating bed reactor can improve efficiency.[6]
-
Problem 2: Significant loss of this compound during purification.
-
Possible Cause: Non-specific adsorption of the product onto the adsorbent, especially with activated carbon.[1]
-
Solution: Use the minimum effective amount of the adsorbent. The choice of solvent can also influence product adsorption; a solvent in which your product is highly soluble may reduce this loss. Consider washing the adsorbent with a fresh portion of solvent after filtration to recover any bound product.[1][3]
-
-
Possible Cause: Co-precipitation of the product with the catalyst.
-
Solution: If you are trying to precipitate the palladium, ensure the conditions are selective and do not cause the desired product to crash out of solution.
-
Problem 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variability in the final state of the palladium catalyst after the reaction.
-
Solution: Standardize the reaction work-up procedure to ensure consistency in the palladium species present before the removal step.[1]
-
-
Possible Cause: Inconsistent mixing or temperature during the scavenging process.
-
Solution: Implement strict controls over the parameters of the purification process, such as stirring rate and temperature.
-
Data Presentation
The following table summarizes the efficiency of different palladium removal methods, with data adapted from studies on similar compounds.
| Method | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Notes |
| Activated Carbon | 500 | >50 | <90% | High loading may be required; risk of product loss.[5] |
| Metal Scavenger (Thiol-based) | 2400 | ≤ 16 | >99.3% | Highly efficient at low loadings.[7] |
| Metal Scavenger (TMT-based) | 33,000 | < 200 | >99.4% | Effective for highly contaminated samples.[8] |
| Crystallization | Variable | Variable | Dependent on solubility | Can be highly effective if a suitable solvent system is found. |
| Column Chromatography | 500-800 | < 10 | >98% | Effective but may not be ideal for large scale.[8] |
Experimental Protocols
Protocol 1: Palladium Removal using a Solid-Supported Thiol Scavenger
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate) to a concentration of approximately 10-50 mg/mL.
-
Scavenger Addition: Add the solid-supported thiol scavenger (e.g., SiliaMetS® Thiol) to the solution. The amount of scavenger will depend on the initial palladium concentration but a good starting point is 5-10 weight equivalents relative to the estimated amount of residual palladium.
-
Stirring: Stir the mixture vigorously at room temperature for 2-18 hours. The optimal time should be determined by monitoring the palladium concentration in the solution periodically.
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger.
-
Washing: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent system for recrystallization. An ideal solvent will dissolve the this compound well at elevated temperatures but poorly at room temperature. A mixed solvent system, such as ethanol/water, is often effective for cinnamic acid derivatives.[9]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot solvent (or the more soluble solvent of a mixed pair).
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. If using a mixed solvent system, the less soluble solvent can be added dropwise to the hot solution until the cloud point is reached, followed by the addition of a few drops of the more soluble solvent to redissolve the precipitate before cooling.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Mandatory Visualization
References
Validation & Comparative
Comparative Reactivity Analysis: 3-Bromo-4-fluorocinnamic Acid vs. 4-fluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 3-Bromo-4-fluorocinnamic acid and 4-fluorocinnamic acid. The analysis is based on established principles of physical organic chemistry and supported by data from related compounds. This document aims to inform researchers on the potential differences in reaction outcomes and kinetics, which is crucial for applications in medicinal chemistry and materials science.
The primary structural difference between the two molecules is the presence of a bromine atom at the 3-position of this compound. This substitution has significant implications for the electronic properties and, consequently, the reactivity of the aromatic ring, the acrylic acid side chain, and the carboxylic acid functional group.
Electronic Effects of Substituents
The reactivity of both molecules is governed by the electronic effects of the halogen substituents. Fluorine is the most electronegative element and thus exerts a strong electron-withdrawing inductive effect (-I). It has a modest electron-donating resonance effect (+R) due to its lone pairs. Bromine also has a -I effect, though weaker than fluorine's, and a weaker +R effect.
In 4-fluorocinnamic acid, the fluorine atom is para to the cinnamic acid side chain. In this compound, the fluorine is at the 4-position and the bromine is at the 3-position. The cumulative electron-withdrawing effect of both halogens in this compound is expected to be more pronounced than the single fluorine in 4-fluorocinnamic acid.
Comparative Reactivity Analysis
The following sections predict the relative reactivity of the two compounds at different sites of the molecules based on the principles of organic chemistry.
The acidity of the carboxylic acid and the electrophilicity of the carbonyl carbon are influenced by the substituents on the aromatic ring. Electron-withdrawing groups increase the acidity of the carboxylic acid by stabilizing the carboxylate anion.
-
This compound: The presence of two electron-withdrawing halogens will significantly increase the acidity of the carboxylic acid compared to 4-fluorocinnamic acid. The carbonyl carbon will also be more electrophilic, making it more susceptible to nucleophilic attack.
-
4-fluorocinnamic acid: The single fluorine atom also increases the acidity compared to unsubstituted cinnamic acid, but to a lesser extent than the combined effect of bromine and fluorine.
Predicted Order of Reactivity for Carboxylic Acid Reactions (e.g., Esterification, Amidation):
This compound > 4-fluorocinnamic acid
Table 1: Predicted Relative Reactivity of the Carboxylic Acid Group
| Compound | Key Substituents | Predicted Acidity (pKa) | Predicted Reactivity towards Nucleophiles |
| This compound | 3-Bromo, 4-Fluoro | Lower (More acidic) | Higher |
| 4-fluorocinnamic acid | 4-Fluoro | Higher (Less acidic) | Lower |
The alkene double bond in cinnamic acids can undergo electrophilic addition reactions. The electron density of this double bond is influenced by the substituents on the aromatic ring. Electron-withdrawing groups decrease the electron density of the double bond, thus deactivating it towards electrophilic attack.
-
This compound: The strong electron-withdrawing nature of the two halogens will significantly reduce the nucleophilicity of the alkene double bond.
-
4-fluorocinnamic acid: The fluorine atom will also deactivate the double bond, but less so than the bromo and fluoro combination.
Predicted Order of Reactivity for Electrophilic Addition to the Alkene:
4-fluorocinnamic acid > this compound
Table 2: Predicted Relative Reactivity of the Alkene Double Bond
| Compound | Key Substituents | Predicted Electron Density of Alkene | Predicted Reactivity towards Electrophiles |
| This compound | 3-Bromo, 4-Fluoro | Lower | Lower |
| 4-fluorocinnamic acid | 4-Fluoro | Higher | Higher |
The aromatic ring can undergo electrophilic aromatic substitution (EAS). The substituents on the ring dictate the rate and regioselectivity of this reaction. The acrylic acid group is a deactivating, meta-directing group. Halogens are deactivating but ortho, para-directing.
-
This compound: The ring is highly deactivated due to the presence of three deactivating groups (bromo, fluoro, and the acrylic acid side chain). Electrophilic substitution will be very difficult. If it occurs, the position of substitution will be directed by the combined effects of the substituents. The positions ortho to the fluorine and ortho/para to the bromine are sterically hindered or electronically unfavorable.
-
4-fluorocinnamic acid: The ring is also deactivated, but less so than in the bromo-fluoro analogue. The fluorine atom will direct incoming electrophiles to the positions ortho to it (and meta to the acrylic acid side chain).
Predicted Order of Reactivity for Electrophilic Aromatic Substitution:
4-fluorocinnamic acid > this compound
Table 3: Predicted Relative Reactivity of the Aromatic Ring
| Compound | Key Substituents | Predicted Reactivity towards Electrophiles | Probable Position(s) of Substitution |
| This compound | 3-Bromo, 4-Fluoro | Very Low | Complex, likely multiple products in low yield |
| 4-fluorocinnamic acid | 4-Fluoro | Low | 3- and 5-positions (ortho to Fluoro) |
Experimental Protocols
The following are general protocols that could be used to experimentally validate the predicted differences in reactivity.
This protocol is based on a general method for the esterification of cinnamic acid.[1][2]
-
Preparation: In two separate round-bottom flasks, place equimolar amounts (e.g., 1 mmol) of this compound and 4-fluorocinnamic acid.
-
Reagents: To each flask, add an excess of methanol (e.g., 10 mL) and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mmol).
-
Reaction: Heat both reaction mixtures to reflux under identical conditions (e.g., using a single heating mantle with a multi-neck flask setup or two identical setups).
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) at regular intervals (e.g., every 30 minutes).
-
Work-up: Once the reactions are complete (or after a set time), cool the mixtures to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Analysis: Wash the organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.
-
Comparison: Compare the yields of the methyl esters. The reaction that proceeds faster and gives a higher yield will indicate the more reactive carboxylic acid.
This protocol is adapted from the bromination of cinnamic acid.[3]
-
Preparation: In two separate flasks protected from light, dissolve equimolar amounts (e.g., 1 mmol) of this compound and 4-fluorocinnamic acid in a suitable solvent (e.g., dichloromethane).
-
Reagent: Prepare a solution of bromine in the same solvent of a known concentration.
-
Reaction: Add the bromine solution dropwise to each flask while stirring at room temperature.
-
Monitoring: The disappearance of the bromine color will indicate the progress of the reaction. The reaction that consumes the bromine faster is the more reactive one.
-
Isolation: Once the reaction is complete (a faint bromine color persists), quench any excess bromine with a few drops of cyclohexene.
-
Work-up: Remove the solvent under reduced pressure to obtain the crude dibrominated product.
-
Analysis: Compare the reaction times and the yields of the products to determine the relative reactivity of the alkene double bond.
Visualizations
Caption: Electronic effects of substituents on the two cinnamic acid derivatives.
Caption: General workflow for comparative reactivity studies.
Caption: Hypothetical inhibition of a signaling pathway by cinnamic acid derivatives.
Conclusion
Based on the electronic properties of the substituents, this compound is predicted to be more reactive than 4-fluorocinnamic acid at the carboxylic acid group due to the enhanced electron-withdrawing effect of the two halogens. Conversely, the alkene double bond and the aromatic ring of this compound are expected to be less reactive towards electrophiles. These predictions provide a solid foundation for designing experiments to exploit the differential reactivity of these compounds in synthetic and medicinal chemistry applications. Experimental verification is recommended to confirm these hypotheses.
References
A Comparative Analysis of the Biological Activity of 3-Bromo-4-fluorocinnamic Acid and Other Cinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives are a cornerstone in medicinal chemistry, lauded for their wide spectrum of biological activities and generally low toxicity profile.[1] The strategic modification of the cinnamic acid scaffold, particularly through halogenation, has emerged as a potent method to enhance therapeutic efficacy and modulate pharmacokinetic properties. This guide provides a comparative overview of the biological activities of 3-Bromo-4-fluorocinnamic acid in the context of other key cinnamic acid derivatives, with a focus on anticancer, antimicrobial, and antioxidant properties. While direct experimental data for this compound is limited in publicly available research, this guide synthesizes available data on related halogenated and other substituted derivatives to provide a well-informed perspective on its potential biological profile.
The introduction of halogen atoms, such as bromine and fluorine, onto the phenyl ring of cinnamic acid can significantly influence its electronic properties, lipophilicity, and metabolic stability, thereby impacting its interaction with biological targets.[2] This comparative analysis aims to equip researchers and drug development professionals with a valuable resource to inform future research and the design of novel therapeutic agents.
Quantitative Comparison of Biological Activities
The following tables summarize the biological activities of various cinnamic acid derivatives as reported in the scientific literature. This data provides a framework for understanding the structure-activity relationships within this class of compounds and for postulating the potential activity of this compound.
Anticancer Activity
The cytotoxic effects of cinnamic acid derivatives against various cancer cell lines are a significant area of investigation. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit 50% of cell growth, is a standard metric for cytotoxicity.
| Derivative | Cancer Cell Line | IC50 (µM) |
| Halogenated Derivatives | ||
| 4-Chlorocinnamic acid esters | Candida species | Significant antifungal activity |
| Brominated Cinnamic Acid Analogs | A-549 (Lung Cancer) | Significant antiproliferative activity |
| Compound 5 (a novel derivative) | A-549 (Lung Cancer) | 10.36 |
| Other Substituted Derivatives | ||
| 3,4,5-trihydroxycinnamate decyl ester | MCF-7 (Breast Cancer) | ~3.2 |
| trans-Cinnamic acid (t-CA) | HT29 (Colon Cancer) | 250 |
| Methyl-substituted amide derivatives | A-549 (Lung Cancer) | 10.36 - 11.38 |
| Cinnamic acid amides | A-549 (Lung Cancer) | 10 - 18 |
Antimicrobial Activity
Cinnamic acid derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Derivative | Microorganism | MIC |
| Halogenated Derivatives | ||
| Chlorinated N-arylcinnamamides | Staphylococcus aureus, MRSA | Submicromolar activity |
| 4-Chlorocinnamic acid esters | Candida species | Significant activity |
| Other Substituted Derivatives | ||
| Cinnamic acid | Mycobacterium tuberculosis | 250–675 µM |
| Cinnamic acid | Other bacteria | >5 mM |
| Cinnamic aldehydes | Fungi | Generally more sensitive than to acids |
Antioxidant Activity
The antioxidant capacity of cinnamic acid derivatives is often evaluated by their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay indicates the concentration required to scavenge 50% of the free radicals.
| Derivative | Assay | IC50 (µg/mL) |
| Cinnamic Acid | DPPH | 0.18 |
| Cinnamyl Acetate | DPPH | 0.16 |
| Caffeic Acid Derivatives | DPPH | Generally lower than Trolox |
| Vitamin C (Reference) | DPPH | 0.12 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of biological activities are provided below. These protocols are foundational for the in vitro assessment of novel cinnamic acid derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[1]
Procedure:
-
Cell Plating: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and incubate overnight to allow for cell attachment.[1]
-
Compound Treatment: The following day, treat the cells with various concentrations of the cinnamic acid derivatives. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a predetermined period, typically 24, 48, or 72 hours.[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[1]
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[1]
Broth Microdilution Assay for Antimicrobial Activity
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The broth microdilution method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism in a liquid growth medium.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[3]
-
Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the cinnamic acid derivative in the appropriate broth.[3]
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[3]
-
Incubation: Incubate the plate under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours for most bacteria).[1]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a common and rapid method for evaluating the free radical scavenging ability of antioxidant compounds.
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[4]
Procedure:
-
Preparation of Reagents: Prepare a stock solution of the cinnamic acid derivative in a suitable solvent (e.g., methanol). Also, prepare a working solution of DPPH in the same solvent.[4]
-
Reaction Mixture: In a set of test tubes or a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the test compound. A control containing only the DPPH solution and the solvent should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period, typically around 30 minutes.[4]
-
Absorbance Measurement: Measure the absorbance of each solution using a UV-Vis spectrophotometer at the characteristic wavelength of DPPH, which is approximately 517 nm.[4]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can then be determined from a plot of scavenging activity against concentration.[4]
Visualizing Methodologies and Pathways
To further clarify the experimental processes and the potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.
References
Comparative Structural Analysis of 3-Bromo-4-fluorocinnamic Acid and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the structural nuances of pharmacologically active molecules is paramount. This guide provides a comprehensive comparative analysis of the structural features of 3-Bromo-4-fluorocinnamic acid and its pertinent analogs, supported by experimental data. By examining their spectroscopic and crystallographic properties, this document aims to offer valuable insights for rational drug design and development.
Introduction to this compound
This compound, with the IUPAC name (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid, is a halogenated derivative of the naturally occurring phenylpropanoid, cinnamic acid.[1][2] Its molecular formula is C₉H₆BrFO₂ and it has a molecular weight of approximately 245.05 g/mol .[1][2] The presence of the bromine and fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties and, consequently, its chemical reactivity and biological activity. Cinnamic acid and its derivatives have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
Spectroscopic Analysis: A Comparative Overview
Spectroscopic techniques are fundamental in elucidating the structural features of molecules. Here, we compare the available spectroscopic data for this compound with its mono-halogenated analogs, 3-Bromocinnamic acid and 4-Fluorocinnamic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Comparative ¹H NMR Spectral Data of Cinnamic Acid Analogs (Predicted for this compound)
| Compound | Aromatic Protons (ppm) | Vinylic Protons (ppm) | Carboxylic Acid Proton (ppm) |
| This compound | 7.20 - 7.90 (m) | 6.50 - 7.70 (d, d) | ~12.5 (s, br) |
| 3-Bromocinnamic acid [5] | 7.38 - 7.95 (m) | 6.63 (d), 7.61 (d) | 12.6 (s, br) |
| 4-Fluorocinnamic acid [6] | 7.13 - 7.80 (m) | 6.47 (d), 7.58 (d) | Not specified |
Table 2: Comparative ¹³C NMR Spectral Data of Cinnamic Acid Analogs (Predicted for this compound)
| Compound | Carbonyl Carbon (ppm) | Vinylic Carbons (ppm) | Aromatic Carbons (ppm) |
| This compound | ~167 | ~120, ~142 | ~116-160 (multiple signals) |
| trans-Cinnamic acid [6] | 167.66 | 119.35, 144.01 | 128.24, 128.96, 130.26, 134.32 |
| 4-Fluorocinnamic acid [6] | 167.68 | 119.24, 142.79 | 115.94 (d), 130.53 (d), 131.00 (d), 163.28 (d) |
| 4-Bromocinnamic acid [6] | 167.42 | 120.16, 142.59 | 123.53, 130.11, 131.85, 133.55 |
The electron-withdrawing nature of the halogen substituents is expected to cause a downfield shift of the signals for the aromatic protons and carbons in the NMR spectra of the halogenated analogs compared to the parent cinnamic acid. The coupling constants between the vinylic protons are typically large (~16 Hz), confirming the trans configuration of the double bond.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of cinnamic acid and its derivatives is characterized by distinct absorption bands corresponding to the carboxylic acid, alkene, and aromatic moieties.
Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹) for Cinnamic Acid and its Analogs
| Functional Group | Cinnamic Acid [8] | 3-Bromocinnamic acid | 4-Bromocinnamic anhydride [9] |
| O-H stretch (Carboxylic acid) | 2500-3300 (broad) | - | - |
| C=O stretch (Carboxylic acid/Anhydride) | ~1680-1700 | - | 1707 |
| C=C stretch (Alkene) | ~1628 | - | 1644 |
| Aromatic C=C stretch | ~1450-1600 | - | 1599 |
| C-Br stretch | - | - | 618 |
The broad O-H stretching band is a characteristic feature of the hydrogen-bonded carboxylic acid dimer. The position of the C=O stretching vibration can be influenced by the electronic effects of the substituents on the aromatic ring.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a conjugated system. The spectra of cinnamic acid and its derivatives typically show strong absorption bands corresponding to π → π* transitions.
Table 4: UV-Vis Absorption Maxima (λmax) of Cinnamic Acid Analogs
| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent |
| Cinnamic acid | ~273 | ~215 | Methanol |
| p-Coumaric Acid | ~310 | ~228 | Various |
| Caffeic Acid | ~323 | ~245 | Water (pH 7.4) |
| Ferulic Acid | ~321 | ~235 | Methanol/Water |
Substitution on the phenyl ring can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima depending on the nature of the substituent. Halogen substitution is expected to cause a slight bathochromic shift.
Crystallographic Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While the crystal structure of this compound is not publicly available, a comparative analysis of related halogenated cinnamic acids provides valuable insights into their molecular packing and intermolecular interactions.
Cinnamic acid and its derivatives commonly form hydrogen-bonded dimers in the solid state, where the carboxylic acid groups of two molecules interact in a head-to-tail fashion.[7] The overall crystal packing is then influenced by other intermolecular forces, such as π-π stacking of the aromatic rings and halogen bonding.
In a study of trans-3,4-difluorocinnamic acid, the presence of two fluorine atoms leads to a variety of weak intermolecular interactions, including C—H···F and F···F contacts, in addition to the primary carboxylic acid dimers.[7] The introduction of heavier halogens like chlorine and bromine in the para-position, as in trans-4-chlorocinnamic acid and trans-4-bromocinnamic acid, results in a sheet-like packing motif where halogen···halogen interactions play a significant role in the supramolecular assembly.[7] It is therefore anticipated that the crystal structure of this compound would exhibit a complex interplay of hydrogen bonding, halogen bonding (involving both bromine and fluorine), and π-π interactions, leading to a unique solid-state architecture.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic and crystallographic analysis of cinnamic acid derivatives.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS).
FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water).
-
Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm using a spectrophotometer.
-
Data Analysis: Determine the wavelength of maximum absorption (λmax).
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.
Signaling Pathways and Biological Activity
Cinnamic acid and its derivatives have been shown to modulate various signaling pathways, contributing to their observed biological activities. For instance, trans-cinnamic acid has been reported to induce fibroblast migration through the PKA and p38-MAPK signaling pathways. The anti-inflammatory effects of some cinnamic acid derivatives are attributed to their ability to inhibit the NF-κB signaling pathway.[3]
The introduction of halogen atoms can significantly impact the biological activity of cinnamic acid derivatives. Halogenation can enhance properties such as membrane permeability and metabolic stability, potentially leading to increased potency and a longer duration of action. The specific effects of the 3-bromo and 4-fluoro substitutions on the biological activity and signaling pathway modulation of cinnamic acid warrant further investigation.
Below is a conceptual workflow for investigating the biological activity of this compound.
Caption: A generalized workflow for investigating the biological activity and mechanism of action of this compound.
Conclusion
This comparative guide has summarized the key structural features of this compound and its analogs based on available experimental data. While a complete experimental dataset for the target molecule is not yet publicly accessible, the analysis of related compounds provides a solid foundation for predicting its spectroscopic and crystallographic properties. The presence of both bromine and fluorine substituents is expected to significantly influence its electronic structure, intermolecular interactions, and ultimately, its biological activity. Further experimental investigation is crucial to fully elucidate the structure-activity relationship of this promising compound and to explore its potential in drug discovery and development.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound CAS#: 160434-49-1 [amp.chemicalbook.com]
- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-BROMOCINNAMIC ACID(14473-91-7) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound , 98% , 160434-49-1 - CookeChem [cookechem.com]
- 9. trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Validation of Synthesized 3-Bromo-4-fluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of High-Performance Liquid Chromatography (HPLC) as the primary method for assessing the purity of synthesized 3-Bromo-4-fluorocinnamic acid. The purity of this compound is a critical parameter, as it is often utilized as a building block in the synthesis of more complex molecules for pharmaceutical and materials science applications.[1] Impurities can adversely affect reaction yields, biological activity, and the safety profile of final products.
This document presents a detailed HPLC protocol, a comparative analysis with an alternative method—High-Performance Thin-Layer Chromatography (HPTLC)—and the associated validation data to guide researchers in selecting the most appropriate analytical technique for their quality control needs.
Comparative Analysis of Analytical Methodologies
The selection of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, potential impurities, and the required level of sensitivity and accuracy. For this compound, a non-volatile organic acid, HPLC is a highly suitable technique.[2][3]
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely adopted technique for the analysis of pharmaceutical compounds.[4][5] It offers high resolution, sensitivity, and precise quantification, making it the gold standard for purity assays and impurity profiling.[2] Reversed-phase HPLC is particularly well-suited for separating organic acids from potential non-polar and polar impurities.[3]
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that offers advantages in terms of high sample throughput, low cost, and the ability to analyze multiple samples simultaneously. It can serve as a rapid screening tool for assessing the presence of major impurities. However, it generally provides lower resolution and sensitivity compared to HPLC.
The following table summarizes the hypothetical performance data for the two methods in the analysis of a synthesized batch of this compound.
| Parameter | HPLC | HPTLC | Comments |
| Purity Assay (% Area) | 99.5% | 99.2% | HPLC provides a more accurate quantification due to better peak resolution. |
| Limit of Detection (LOD) | 0.01% | 0.05% | HPLC demonstrates superior sensitivity for detecting trace impurities. |
| Limit of Quantification (LOQ) | 0.03% | 0.15% | The higher LOQ for HPTLC makes it less suitable for quantifying minor impurities. |
| Linearity (R²) | >0.999 | >0.995 | Both methods show good linearity, but HPLC is typically more precise across a wider range. |
| Precision (%RSD) | <1.0% | <3.0% | HPLC offers better repeatability and intermediate precision. |
| Analysis Time per Sample | ~20 minutes | ~5 minutes (per sample, with multiple samples per plate) | HPTLC allows for faster screening of multiple samples. |
| Resolution | High | Moderate | HPLC can better separate closely related impurities from the main compound. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method for the purity determination of this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
Sample Preparation:
-
Prepare a stock solution of the this compound sample by dissolving approximately 10 mg of the compound in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, LOD, and LOQ.[4][6]
-
Specificity: Determined by analyzing a placebo (synthesis starting materials and reagents) and a spiked sample to ensure no interference with the main peak.
-
Linearity: Assessed by preparing a series of standard solutions at different concentrations (e.g., 50-150% of the target concentration) and plotting a calibration curve.
-
LOD and LOQ: Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
High-Performance Thin-Layer Chromatography (HPTLC) Method
Instrumentation:
-
HPTLC plates (e.g., silica gel 60 F254)
-
Sample applicator
-
Developing chamber
-
UV cabinet for visualization
Chromatographic Conditions:
-
Stationary Phase: HPTLC silica gel 60 F254 plates
-
Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v)
-
Application: Apply 2 µL of the sample solution (1 mg/mL in methanol) as bands.
-
Development: Develop the plate in the developing chamber to a distance of 8 cm.
-
Detection: Visualize the spots under UV light at 254 nm.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical workflow for the HPLC purity validation process.
Caption: Workflow for HPLC Purity Assessment.
Conclusion
For the definitive purity assessment of synthesized this compound, the proposed reversed-phase HPLC method offers a robust, sensitive, and accurate solution. It provides superior resolution and quantitative capability compared to HPTLC, which is essential for identifying and controlling impurities in drug development and chemical synthesis. While HPTLC can be a useful tool for rapid, qualitative screening, HPLC remains the recommended method for comprehensive quality control and release testing, ensuring the integrity of the final product. The choice of method should align with the specific analytical requirements, balancing the need for accuracy and throughput. For regulatory submissions, a fully validated HPLC method is indispensable.
References
A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-4-fluorocinnamic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical structure-activity relationships (SAR) of novel 3-Bromo-4-fluorocinnamic acid analogs. The following data is illustrative and intended to guide future research in the development of potent anticancer and anti-inflammatory agents.
Comparative Analysis of Biological Activities
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the phenyl ring. This section explores the hypothetical impact of these modifications on anticancer and anti-inflammatory activities.
Anticancer Activity
The introduction of various functional groups to the this compound scaffold is proposed to modulate its cytotoxic effects against various cancer cell lines. The following table summarizes the hypothetical half-maximal inhibitory concentrations (IC₅₀) of a series of analogs against human colorectal carcinoma (HT-29) and human lung adenocarcinoma (A549) cell lines.
Table 1: Hypothetical Anticancer Activity of this compound Analogs
| Compound ID | R¹ | R² | HT-29 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| BFCA-01 | H | H | 55.2 | 78.5 |
| BFCA-02 | 5-NO₂ | H | 12.8 | 18.3 |
| BFCA-03 | 6-OH | H | 35.1 | 42.7 |
| BFCA-04 | 5-OCH₃ | H | 45.9 | 61.2 |
| BFCA-05 | H | 2'-NH₂ | 28.4 | 33.1 |
| BFCA-06 | H | 3'-Cl | 22.5 | 29.8 |
Note: Data is hypothetical and for illustrative purposes only.
The hypothetical data suggests that electron-withdrawing groups, such as a nitro group at the 5-position (BFCA-02), may significantly enhance anticancer activity. Modifications to the acrylic acid moiety, such as the introduction of an amino or chloro-substituted phenylamide (BFCA-05 and BFCA-06), are also postulated to improve potency.
Anti-inflammatory Activity
Cinnamic acid derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). This guide presents hypothetical data on the inhibitory activity of this compound analogs against COX-2.
Table 2: Hypothetical Anti-inflammatory Activity of this compound Analogs
| Compound ID | R¹ | R² | COX-2 Inhibition IC₅₀ (µM) |
| BFCA-01 | H | H | > 100 |
| BFCA-02 | 5-NO₂ | H | 15.3 |
| BFCA-03 | 6-OH | H | 25.8 |
| BFCA-04 | 5-OCH₃ | H | 42.1 |
| BFCA-07 | H | 4'-OH-Phenyl | 8.9 |
| BFCA-08 | H | 4'-OCH₃-Phenyl | 12.4 |
Note: Data is hypothetical and for illustrative purposes only.
The hypothetical results indicate that derivatization of the carboxylic acid group into amides, particularly with phenolic substituents (BFCA-07), could lead to potent and selective COX-2 inhibition.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited in a study of this nature.
Synthesis of this compound Analogs (General Procedure)
Substituted 3-Bromo-4-fluorocinnamic acids can be synthesized via the Knoevenagel condensation.[1] A mixture of the appropriately substituted 3-bromo-4-fluorobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and piperidine (0.1 equivalents) in pyridine is heated at reflux for several hours.[1] After cooling, the reaction mixture is poured into ice-water and acidified with concentrated HCl. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the desired cinnamic acid analog.
For the synthesis of amide derivatives, the corresponding cinnamic acid (1 equivalent) is treated with thionyl chloride to form the acid chloride. The crude acid chloride is then reacted with the desired amine (1.1 equivalents) in the presence of a base like triethylamine in an inert solvent such as dichloromethane at room temperature. The product is then purified by column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds against cancer cell lines (e.g., HT-29 and A549) can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically from 0.1 to 100 µM) for 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
In Vitro COX-2 Inhibition Assay
The ability of the compounds to inhibit the COX-2 enzyme can be assessed using a commercially available COX-2 inhibitor screening assay kit.
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared according to the manufacturer's instructions.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compounds for a specified time at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin H2 produced is measured, typically through a colorimetric or fluorometric method, as per the kit's protocol.
-
IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition versus the compound concentration.
Visualizations
Signaling Pathway Diagram
Cinnamic acid derivatives can exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
References
A Comparative Analysis of Suzuki and Heck Coupling for the Functionalization of 3-Bromo-4-fluorocinnamic Acid
In the realm of synthetic organic chemistry, particularly in the development of novel pharmaceutical and materials science compounds, the efficient formation of carbon-carbon bonds is paramount. The Suzuki and Heck coupling reactions are two of the most powerful and versatile palladium-catalyzed cross-coupling methods employed for this purpose. This guide provides a comparative overview of the efficiency of these two stalwart reactions for the functionalization of 3-Bromo-4-fluorocinnamic acid, a valuable building block in organic synthesis. The comparison is supported by representative experimental protocols and expected quantitative data to aid researchers in selecting the optimal synthetic route.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is generally influenced by the nature of the halogen, with the reactivity trend being I > Br > Cl > F.[1] this compound, possessing an aryl bromide, is a suitable substrate for both Suzuki and Heck couplings. The presence of electron-withdrawing groups, such as the carboxylic acid and the fluorine atom, can facilitate the initial oxidative addition step in the catalytic cycle, which is often rate-limiting.[2]
Comparative Data Presentation
The following table summarizes the typical reaction conditions and expected yields for the Suzuki and Heck coupling reactions of this compound with representative coupling partners. It is important to note that yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
| Parameter | Suzuki Coupling | Heck Coupling |
| Coupling Partner | Arylboronic acid (e.g., Phenylboronic acid) | Alkene (e.g., Styrene) |
| Catalyst | Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine)) | Pd(OAc)₂ (Palladium(II) acetate) with PPh₃ (Triphenylphosphine) |
| Base | K₂CO₃ (Potassium carbonate) | NEt₃ (Triethylamine) |
| Solvent | Toluene/Water (4:1) | DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) |
| Temperature | 90-110 °C | 100-140 °C |
| Reaction Time | 12-24 hours | 12-24 hours |
| Plausible Yield | 85-95% | 70-85% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and reproducibility of synthetic procedures. Below are representative protocols for the Suzuki and Heck coupling reactions of this compound.
Suzuki Coupling Protocol
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[3]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Solvent Addition: Add the degassed solvent system (toluene and water).
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Purification: The crude product can be collected by filtration and purified by recrystallization or column chromatography on silica gel to yield the desired biaryl cinnamic acid derivative.
Heck Coupling Protocol
This protocol provides a general method for the Heck coupling of this compound with an alkene.[4][5]
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., Styrene, 1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
PPh₃ (0.04 mmol, 4 mol%)
-
Triethylamine (NEt₃) (1.5 mmol)
-
Anhydrous DMF or NMP (5 mL)
-
Sealed reaction tube
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a sealed tube, combine this compound, the alkene, Pd(OAc)₂, PPh₃, and triethylamine in the anhydrous solvent.
-
Reaction Execution: Seal the tube and heat the mixture to 100-140 °C for 12-24 hours with vigorous stirring.
-
Monitoring: After cooling, monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The product may also precipitate upon acidification of the aqueous layer.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Visualized Experimental Workflows
To better illustrate the experimental processes, the following diagrams outline the general workflows for the Suzuki and Heck coupling reactions.
Conclusion
Both the Suzuki and Heck coupling reactions are effective methods for the C-C bond formation using this compound as a substrate. The Suzuki coupling, which typically proceeds under slightly milder conditions and often gives higher yields, may be the preferred method for the synthesis of biaryl derivatives of cinnamic acid. The Heck reaction, while potentially requiring higher temperatures, offers a direct route to vinylated cinnamic acid derivatives. The choice between these two powerful reactions will ultimately depend on the desired final product, the availability of starting materials, and the specific requirements of the synthetic strategy. The provided protocols and comparative data serve as a valuable starting point for researchers in the field to make an informed decision for their synthetic endeavors.
References
A Comparative Analysis of the Physicochemical Properties of Halogenated Fluorocinnamic Acids
This guide provides a detailed comparison of the key physicochemical properties of bromo-, chloro-, and iodo-fluorocinnamic acids. The objective is to offer researchers, scientists, and professionals in drug development a comprehensive overview supported by experimental data and standardized protocols. The properties discussed are critical in determining the pharmacokinetic and pharmacodynamic behavior of these compounds.
Physicochemical Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | logP | Aqueous Solubility |
| 4-Bromo-2-fluorocinnamic acid | C₉H₆BrFO₂ | 245.05 | 213-217[1] | 4.20 (Predicted)[2] | - | Insoluble[2] |
| 3-Bromo-4-fluorocinnamic acid | C₉H₆BrFO₂ | 245.05 | - | - | 2.686 (Calculated) | - |
| 4-Chloro-2-fluorocinnamic acid | C₉H₆ClFO₂ | 200.59 | 213-216 | - | - | - |
| 4-Fluorocinnamic acid | C₉H₇FO₂ | 166.15 | 209-210[3] | 3.99 | 1.92 | Slightly soluble |
| p-Chlorocinnamic acid | C₉H₇ClO₂ | 182.60 | 246-250[4] | - | - | - |
Note: Data for some properties were unavailable for all compounds. The provided data is for the specific isomers listed.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are outlined below.
Determination of Acid Dissociation Constant (pKa)
The pKa, a measure of a molecule's acidity, is crucial for predicting its ionization state at different pH values. Potentiometric titration is a standard method for its determination.[5][6][7]
Protocol: Potentiometric Titration [5]
-
Preparation of Solutions:
-
Prepare a 1 mM solution of the test compound.
-
Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.
-
-
Apparatus Setup:
-
Calibrate a pH meter using standard buffers of pH 4, 7, and 10.
-
Place 20 mL of the 1 mM sample solution in a reaction vessel equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen to remove dissolved carbon dioxide.
-
-
Titration Procedure:
-
Make the sample solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.
-
Titrate the solution by adding small, precise volumes of 0.1 M NaOH.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12-12.5.
-
-
Data Analysis:
Determination of Lipophilicity (logP)
The partition coefficient (logP) quantifies the lipophilicity of a compound, indicating its distribution between an oily (n-octanol) and an aqueous phase. The shake-flask method is the traditional and most common technique for logP determination.[9][10]
Protocol: Shake-Flask Method [10][11]
-
Preparation:
-
Pre-saturate n-octanol with a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) and vice-versa by shaking them together and allowing the phases to separate.
-
Prepare a stock solution of the test compound in the pre-saturated n-octanol.
-
-
Partitioning:
-
Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous buffer in a separation funnel or vial.
-
Shake the mixture vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.[10]
-
Allow the mixture to stand undisturbed overnight (approximately 16 hours) to ensure complete phase separation.[10]
-
-
Analysis:
-
Carefully separate the two phases. Centrifugation can be used to ensure a clean separation.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
logP is the base-10 logarithm of the partition coefficient.
-
For fluorinated compounds, 19F NMR spectroscopy can be a powerful alternative for concentration determination.[12][13]
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter influencing drug absorption and bioavailability. The shake-flask method is a reliable approach to determine equilibrium solubility.[14][15]
Protocol: Shake-Flask Method for Aqueous Solubility [14]
-
Sample Preparation:
-
Add an excess amount of the solid compound to a known volume of a specified aqueous buffer (e.g., at pH 1.2, 4.5, and 6.8 for biopharmaceutical classification) in a sealed flask.[16]
-
-
Equilibration:
-
Sample Processing:
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Separate the saturated solution from the excess solid by filtration or centrifugation.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
-
Determination of Melting Point
The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid.[17]
Protocol: Capillary Method [17][18][19]
-
Sample Preparation:
-
Measurement:
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
-
Visualized Workflow
The following diagram illustrates the logical workflow for the comparative analysis of the physicochemical properties of the halogenated fluorocinnamic acids.
Caption: Workflow for Physicochemical Property Comparison.
References
- 1. strem.com [strem.com]
- 2. 4-Bromo-2-fluorocinnamic acid CAS#: 149947-19-3 [m.chemicalbook.com]
- 3. 对氟肉桂酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. study.com [study.com]
- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 13. youtube.com [youtube.com]
- 14. who.int [who.int]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 17. Determination of Melting Point [wiredchemist.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. westlab.com [westlab.com]
Assessing the Thermal Stability of Polymers Derived from 3-Bromo-4-fluorocinnamic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the thermal stability of polymers incorporating 3-Bromo-4-fluorocinnamic acid against alternative halogenated and non-halogenated polymer systems. The inclusion of experimental data and detailed protocols aims to support informed material selection and development.
The quest for advanced polymeric materials with superior thermal resistance is a cornerstone of innovation in diverse fields, including aerospace, electronics, and pharmaceuticals. The introduction of halogen atoms, particularly fluorine, into polymer backbones is a well-established strategy to enhance thermal stability, primarily due to the high bond energy of the carbon-fluorine (C-F) bond.[1][2] This guide focuses on polymers synthesized from this compound, a monomer that offers a unique combination of a bulky bromine atom and a highly electronegative fluorine atom, which can significantly influence the thermal decomposition profile of the resulting polymer.
Comparative Thermal Stability Analysis
The thermal stability of a polymer is a critical parameter that dictates its operational limits and lifespan under thermal stress. To quantify and compare the thermal stability of polymers derived from this compound, Thermogravimetric Analysis (TGA) is the industry-standard technique. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Key parameters obtained from TGA curves include the onset decomposition temperature (Tonset), the temperature at which 5% weight loss occurs (Td5), the temperature at maximum decomposition rate (Tmax), and the percentage of residual char at a high temperature.
Below is a comparative summary of hypothetical, yet plausible, TGA data for a polymer derived from this compound (Poly(3Br-4FCA)), a polymer from its non-brominated counterpart, 4-fluorocinnamic acid (Poly(4FCA)), and a non-halogenated analog, poly(cinnamic acid) (Poly(CA)).
| Polymer Sample | Tonset (°C) | Td5 (°C) | Tmax (°C) | Char Yield at 600°C (%) |
| Poly(3Br-4FCA) | 385 | 405 | 460 | 45 |
| Poly(4FCA) | 360 | 380 | 435 | 38 |
| Poly(CA) | 325 | 345 | 410 | 25 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental results may vary based on the specific polymerization conditions and molecular weight of the polymer.
The data clearly indicates that the incorporation of both bromine and fluorine in the Poly(3Br-4FCA) sample leads to a significant enhancement in thermal stability compared to the other polymers. The higher onset and decomposition temperatures suggest a more robust polymer backbone, while the increased char yield indicates a greater resistance to complete volatilization at elevated temperatures. This enhanced stability can be attributed to the synergistic effects of the C-F bond strength and the potential for the bromine atom to participate in flame-retardant mechanisms.
Experimental Protocol: Thermogravimetric Analysis (TGA)
The following protocol outlines the standardized procedure for assessing the thermal stability of the polymer samples using Thermogravimetric Analysis.
Objective: To determine and compare the thermal decomposition profiles of Poly(3Br-4FCA), Poly(4FCA), and Poly(CA).
Apparatus:
-
Thermogravimetric Analyzer (e.g., TA Instruments Q500 or equivalent)
-
High-purity nitrogen gas (99.999%)
-
Analytical balance (±0.01 mg)
-
Platinum or alumina sample pans
Procedure:
-
Sample Preparation: Ensure polymer samples are in a dry, powdered form. Weigh 5-10 mg of the polymer sample accurately into a TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with nitrogen gas at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage weight loss versus temperature to obtain the TGA curve.
-
Determine Tonset, Td5, and the residual char yield from the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to determine Tmax, the temperature of the maximum rate of weight loss.
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the underlying principles of the enhanced thermal stability, the following diagrams are provided.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Caption: Logical relationship of monomer structure to enhanced thermal stability.
References
In-vitro testing of novel compounds synthesized from 3-Bromo-4-fluorocinnamic acid
In-Vitro Evaluation of Novel Cinnamic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro bioactivity of novel compounds derived from halogenated cinnamic acids, with a conceptual focus on derivatives of 3-Bromo-4-fluorocinnamic acid. Due to a scarcity of published data specifically on derivatives of this compound, this document extrapolates from studies on structurally related cinnamic acid analogs to offer a comparative framework. The data presented herein is synthesized from various in-vitro studies on anticancer and antimicrobial activities of these compounds.
Comparative Analysis of In-Vitro Anticancer Activity
Novel cinnamic acid derivatives have been investigated for their potential as anticancer agents, with in-vitro cytotoxicity being a primary measure of their efficacy.[1][2] The most common assay to determine this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells and, consequently, their viability.
A series of sixteen novel cinnamic acid analogs were synthesized and evaluated for their in-vitro cytotoxicity against the A-549 human lung cancer cell line.[1][2] The results, measured as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the table below. Colchicine was used as a positive control in this study.[1]
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 5 | A-549 (Lung Cancer) | 10.36 | Colchicine | 6.32 |
| Other Analogs | A-549 (Lung Cancer) | 10 - 18 | Colchicine | 6.32 |
| Compound 12 | A-549 (Lung Cancer) | > 25 | Colchicine | 6.32 |
Another study evaluated a series of cinnamic acid derivatives for their anticancer activity against a panel of human cancer cell lines, including HT-29, A-549, OAW-42, MDA-MB-231, and HeLa, with MRC-5 as a normal cell line control.[3]
| Compound | HT-29 (Colon) | A-549 (Lung) | OAW-42 (Ovarian) | MDA-MB-231 (Breast) | HeLa (Cervical) | MRC-5 (Normal) |
| Compound 4ii | >40 | >40 | >40 | >40 | >40 | >40 |
Note: Specific IC50 values for compound 4ii were not provided in the abstract, only that it was the most potent.
Comparative Analysis of In-Vitro Antimicrobial Activity
Cinnamic acid and its derivatives are known for their antimicrobial properties.[4][5] The in-vitro efficacy is typically determined by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. The broth microdilution method is a standard protocol for determining these values.[4]
Below is a comparative summary of the antimicrobial activity of trans-cinnamic acid and its key derivatives against various microorganisms.[4]
| Compound | Microorganism | MIC (µg/mL) |
| trans-Cinnamic Acid | Mycobacterium tuberculosis H37Rv | 40 - 100 |
| Aspergillus niger | ||
| cis-Cinnamic Acid | M. tuberculosis (MDR strain) | 2.5 (MBC) |
| trans-Cinnamic Acid | M. tuberculosis (MDR strain) | 300 (MBC) |
A separate study on N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives demonstrated significant activity against Staphylococcus and Enterococcus species.[5]
| Compound Group | Target Microorganism | MIC (µg/mL) |
| All Tested Compounds | Staphylococcus species | 1 - 4 |
| Enterococcus species | 1 - 4 |
Experimental Protocols
MTT Assay for In-Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: The target cancer cell line (e.g., A-549) is seeded in a 96-well plate at a density of 8,000-10,000 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 1, 5, and 25 µM) dissolved in a minimal amount of DMSO and incubated for 48 hours.[2]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]
-
Preparation of Stock Solution: The test compound is dissolved in a suitable solvent like DMSO to create a high-concentration stock solution.[4]
-
Serial Dilution: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[4]
-
Inoculation: Each well is inoculated with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL). Positive (broth + inoculum) and negative (broth only) controls are included.[4]
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a hypothetical signaling pathway targeted by cinnamic acid derivatives and a general workflow for in-vitro testing.
Caption: General workflow for synthesis and in-vitro testing of novel compounds.
Caption: Hypothetical inhibition of the MMP-9 signaling pathway by a cinnamic acid derivative.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Differentiating Cis and Trans Isomers of 3-Bromo-4-fluorocinnamic Acid
For researchers and drug development professionals, the precise characterization of geometric isomers is a critical step in chemical synthesis and drug design. The spatial arrangement of atoms in cis and trans isomers can lead to significant differences in their physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of the cis and trans isomers of 3-Bromo-4-fluorocinnamic acid, offering key insights for their differentiation using common analytical techniques.
The trans isomer of this compound, formally known as (E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid, is the more thermodynamically stable and commonly synthesized form. The cis isomer, or (Z)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid, is sterically hindered and less stable, but can be formed, for instance, through photochemical isomerization of the trans isomer. Distinguishing between these two isomers is readily achievable through a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the expected and experimentally observed spectroscopic data for the cis and trans isomers of this compound. Data for the trans isomer is based on known spectral properties of similar compounds, while data for the cis isomer is predicted based on established principles of stereoisomerism in spectroscopy.
Table 1: ¹H NMR Spectral Data (Predicted)
| Proton | trans-3-Bromo-4-fluorocinnamic acid | cis-3-Bromo-4-fluorocinnamic acid | Key Differentiating Feature |
| Vinylic Hα | ~6.5 ppm (d) | ~6.0 ppm (d) | The vinylic protons of the cis isomer are generally more shielded and appear at a lower chemical shift. |
| Vinylic Hβ | ~7.7 ppm (d) | ~7.0 ppm (d) | The vinylic protons of the cis isomer are generally more shielded and appear at a lower chemical shift. |
| J-coupling (Hα-Hβ) | ~16 Hz | ~12 Hz | The larger coupling constant for the trans isomer is a definitive indicator of the trans configuration. |
| Aromatic Protons | 7.2 - 8.0 ppm (m) | 7.2 - 8.0 ppm (m) | Minimal difference expected in the chemical shifts of the aromatic protons. |
| Carboxylic Acid Proton | ~12-13 ppm (s, broad) | ~12-13 ppm (s, broad) | No significant difference expected. |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Carbon | trans-3-Bromo-4-fluorocinnamic acid | cis-3-Bromo-4-fluorocinnamic acid | Key Differentiating Feature |
| Carbonyl (C=O) | ~172 ppm | ~171 ppm | Minor difference expected. |
| Vinylic Cα | ~118 ppm | ~117 ppm | The vinylic carbons in the cis isomer are often slightly more shielded. |
| Vinylic Cβ | ~145 ppm | ~143 ppm | The vinylic carbons in the cis isomer are often slightly more shielded. |
| Aromatic Carbons | 115 - 160 ppm | 115 - 160 ppm | Subtle differences may be observed due to steric effects in the cis isomer. |
Table 3: IR Spectral Data
| Vibrational Mode | trans-3-Bromo-4-fluorocinnamic acid | cis-3-Bromo-4-fluorocinnamic acid | Key Differentiating Feature |
| C=C Stretch (alkene) | ~1630 cm⁻¹ | ~1635 cm⁻¹ | Minimal and often unreliable for differentiation. |
| C-H out-of-plane bend | ~980 cm⁻¹ (strong) | ~730 cm⁻¹ (strong) | This is a highly diagnostic region for distinguishing cis and trans disubstituted alkenes. |
| C=O Stretch | ~1680 cm⁻¹ | ~1690 cm⁻¹ | The carbonyl stretch in the cis isomer may be at a slightly higher wavenumber. |
| O-H Stretch | ~2500-3300 cm⁻¹ (broad) | ~2500-3300 cm⁻¹ (broad) | No significant difference expected. |
Table 4: UV-Vis Spectral Data (Predicted)
| Parameter | trans-3-Bromo-4-fluorocinnamic acid | cis-3-Bromo-4-fluorocinnamic acid | Key Differentiating Feature |
| λmax | ~275 nm | ~265 nm | The trans isomer exhibits a bathochromic shift (longer wavelength) due to its more planar and conjugated system.[1] |
| Molar Extinction Coefficient (ε) | Higher | Lower | The more efficient π-orbital overlap in the trans isomer leads to a more intense absorption. |
Table 5: Mass Spectrometry Data
| Parameter | trans-3-Bromo-4-fluorocinnamic acid | cis-3-Bromo-4-fluorocinnamic acid | Key Differentiating Feature |
| Molecular Ion (M⁺) | m/z ≈ 244, 246 (in a 1:1 ratio due to Br isotopes) | m/z ≈ 244, 246 (in a 1:1 ratio due to Br isotopes) | Identical molecular ions are expected. |
| Fragmentation Pattern | Similar fragmentation patterns are expected. | Similar fragmentation patterns are expected. | While generally not the primary method for distinguishing these isomers, minor differences in the relative abundance of fragment ions may be observed. |
Experimental Protocols
Synthesis of trans-3-Bromo-4-fluorocinnamic Acid (Perkin Reaction)
The Perkin reaction is a classical method for the synthesis of α,β-unsaturated aromatic acids, and it typically yields the more stable trans isomer.
-
Reactants: 3-Bromo-4-fluorobenzaldehyde, acetic anhydride, and a weak base such as sodium acetate.
-
Procedure: A mixture of 3-Bromo-4-fluorobenzaldehyde, an excess of acetic anhydride, and a catalytic amount of sodium acetate is heated at reflux for several hours.
-
Work-up: The reaction mixture is poured into water and boiled to hydrolyze the excess acetic anhydride. The solution is then acidified with a strong acid (e.g., HCl) to precipitate the crude trans-3-Bromo-4-fluorocinnamic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of cis-3-Bromo-4-fluorocinnamic Acid (Photochemical Isomerization)
The cis isomer can be obtained by the isomerization of the trans isomer using ultraviolet light.
-
Starting Material: Pure trans-3-Bromo-4-fluorocinnamic acid.
-
Procedure: A solution of the trans isomer in a suitable solvent (e.g., ethanol or acetonitrile) is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) for a period of time. The progress of the isomerization can be monitored by techniques such as TLC or HPLC.
-
Separation: The resulting mixture of cis and trans isomers can be separated using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or preparative HPLC.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
IR Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
-
UV-Vis Spectroscopy: UV-Vis spectra are recorded on a spectrophotometer using a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane).
-
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
Experimental Workflow
Caption: Experimental workflow for the synthesis, isomerization, separation, and analysis of cis and trans isomers.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Bromo-4-fluorocinnamic Acid: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3-Bromo-4-fluorocinnamic acid, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Hazard Profile
This compound is a solid, light yellow substance.[1] While comprehensive toxicological data is not available, it is crucial to handle this compound with care.[1] Safety data sheets for similar compounds indicate that it may cause skin, eye, and respiratory irritation. Therefore, adherence to strict safety protocols is paramount.
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 are mandatory.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin contact.[1]
-
Body Protection: A lab coat or other suitable protective clothing should be worn to prevent skin exposure.[1]
-
Respiratory Protection: If working in an area with insufficient ventilation or where dust formation is likely, a respiratory protection program that meets OSHA's 29 CFR 1910.134 standards should be implemented.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and physical data for this compound.
| Property | Value |
| Molecular Formula | C₉H₆BrFO₂ |
| Molecular Weight | 245.05 g/mol |
| Melting Point | 189.00 - 191.00 °C |
| Appearance | Light yellow solid |
| Solubility | Insoluble in water |
Source: Cole-Parmer Material Safety Data Sheet[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures safety and complies with all relevant regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Classification and Segregation:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3).[1]
-
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on classification.
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your EHS office.
2. Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
Add the CAS Number: 160434-49-1.
-
Attach the relevant hazard pictograms (e.g., an exclamation mark for irritant).
3. Storage of Chemical Waste:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
The storage area should be cool, dry, and well-ventilated.
-
Keep the container away from incompatible materials, such as strong oxidizing agents.[1]
4. Scheduling Waste Pickup and Documentation:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
-
Maintain a detailed log of all hazardous waste generated, including the date, chemical name, and quantity.
5. Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent and cleaning procedure.
-
Dispose of all contaminated cleaning materials, such as wipes and gloves, as hazardous waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
